2,6-Dibromopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,6-dibromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYDZHNIIMENOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211642 | |
| Record name | Pyridine, 2,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-05-1 | |
| Record name | 2,6-Dibromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dibromopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9SBA5R353 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of two bromine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of functionalized molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions, making it an essential resource for professionals in research and drug development.
Physical and Chemical Properties
This compound is a stable crystalline solid under standard conditions, appearing as a white to off-white powder.[1] While it is sparingly soluble in water, it exhibits good solubility in several organic solvents, including hot methanol, ethanol, and chloroform.[1]
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃Br₂N |
| Molecular Weight | 236.89 g/mol [2][3] |
| Melting Point | 117-120 °C[3] |
| Boiling Point | 249 °C |
| Density | ~2.1 g/cm³ |
| Appearance | White to off-white crystalline powder |
| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 626-05-1 |
| PubChem CID | 12274 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H |
| InChIKey | FEYDZHNIIMENOB-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Br)Br |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the carbon framework of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a halogen exchange reaction starting from 2,6-dichloropyridine.
Methodology
-
In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (10.4 mol).
-
Heat the reaction mixture to reflux at a temperature between 80-150°C for 24 hours.
-
Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the resulting solid to collect the crude product.
-
The crude product is then purified by recrystallization from diethyl ether to yield pure this compound.
Caption: Synthesis of this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Methodology
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent, such as ethanol, to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and briefly boil the solution.
-
Perform a hot filtration to remove the charcoal and any other insoluble materials.
-
Allow the hot, saturated solution to cool slowly to room temperature, which will cause the this compound to crystallize.
-
To maximize the yield, place the flask in an ice bath to further cool the solution.
-
Collect the purified crystals by vacuum filtration, washing them with a small portion of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Cross-Coupling Reactions
The reactivity of the C-Br bonds in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.
Methodology
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki Coupling Experimental Workflow.
The Stille coupling reaction facilitates the formation of C-C bonds by reacting an organohalide with an organostannane.
Methodology
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (e.g., tributyl(phenyl)stannane, 1.1 equiv.) in anhydrous toluene.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., triphenylarsine, 10 mol%).
-
Degas the solution with argon for 15 minutes.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Methodology
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (5 mol%).
-
Add anhydrous DMF and triethylamine (2.0 equiv.).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1 equiv.) dropwise.
-
Heat the reaction to 60-80°C and monitor by TLC.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Methodology
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), palladium(II) acetate (2 mol%), a ligand such as P(o-tol)₃ (4 mol%), and a base like triethylamine (1.5 equiv.).
-
Add anhydrous DMF as the solvent.
-
Seal the vessel and heat the mixture to 100-120°C for 12-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination is a method for the formation of C-N bonds.
Methodology
-
In a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (e.g., piperidine, 1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1.5 mol%), a phosphine ligand like Xantphos (3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture in a preheated oil bath at 100°C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Caption: Key Cross-Coupling Reactions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dibromopyridine
Introduction
This compound is a crucial halogenated pyridine derivative widely utilized as a versatile building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its strategic importance lies in its ability to undergo various cross-coupling reactions, allowing for the introduction of diverse functional groups at the 2 and 6 positions of the pyridine ring.[2][3] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, presenting detailed experimental protocols, comparative data, and process workflows to aid researchers in its efficient preparation.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the halogen exchange of 2,6-dichloropyridine or the diazotization of an amino-substituted pyridine precursor followed by bromination.
Halogen Exchange from 2,6-Dichloropyridine
One of the most direct and common industrial methods involves the substitution of chlorine atoms in 2,6-dichloropyridine with bromine. This is typically achieved by heating 2,6-dichloropyridine with a bromide source, such as sodium bromide or hydrogen bromide, often in the presence of hydrobromic acid.[1]
References
An In-depth Technical Guide to the Solubility of 2,6-Dibromopyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Data
2,6-Dibromopyridine is a crystalline solid that is generally insoluble in water but exhibits solubility in a range of common organic solvents.[1][2] The polarity of the solvent plays a significant role in its dissolution, with higher solubility observed in more polar organic solvents.[3]
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |
| Alcohols | Methanol | Soluble | [1] |
| Ethanol | High Solubility | [3] | |
| Ethers | Dioxane | Soluble | |
| Halogenated Alkanes | Chloroform | Soluble | |
| Carbon Tetrachloride | Soluble | ||
| Ketones | Acetone | High Solubility | |
| Alkanes | Hexane | Low Solubility | |
| Aqueous Solutions | Water | Insoluble | |
| aq. NaOH | Soluble | ||
| aq. H₂SO₄ | Soluble |
Experimental Protocol for Quantitative Solubility Determination
The definitive method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data for this compound.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC))
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the dissolution and precipitation rates are equal.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
-
Logical Workflow for Solubility Determination and Application
The following diagram illustrates a logical workflow for determining the solubility of this compound and applying this data in a research and development context.
Caption: Logical workflow for the determination and application of this compound solubility data.
References
In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dibromopyridine. The information is presented in a clear, structured format to facilitate its use in research, quality control, and drug development applications. This guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are reported in Hertz (Hz).
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits a simple and characteristic pattern due to the molecule's symmetry. The pyridine ring contains two chemically equivalent protons at the 3 and 5 positions (H-3/H-5) and one proton at the 4 position (H-4).
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~7.44 | Triplet (t) | ~7.9 |
| H-3, H-5 | ~7.26 | Doublet (d) | ~7.9 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments in the molecule.
| Carbon | Chemical Shift (δ) in ppm |
| C-2, C-6 | ~142.1 |
| C-4 | ~140.0 |
| C-3, C-5 | ~128.2 |
Note: The assignments are based on established chemical shift predictions and spectral data for similar pyridine derivatives.
Experimental Protocols
The following provides a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition:
-
Spectrometer: The spectra can be recorded on a 300 MHz or higher field NMR spectrometer, such as a Bruker AM-300.[1]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200-250 ppm centered around 100-120 ppm.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.
Visualizations
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
References
Infrared (IR) and Mass Spectrometry (MS) data for 2,6-Dibromopyridine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2,6-Dibromopyridine using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The document outlines the spectral data, detailed experimental protocols, and a logical workflow for the characterization of this compound, which is a valuable building block in pharmaceutical and chemical synthesis.
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound reveals key vibrational modes associated with its aromatic and carbon-bromine bonds. The data presented below was obtained for a solid sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3080 - 3050 | Weak | Aromatic C-H Stretch |
| ~1560 - 1540 | Strong | C=C Aromatic Ring Stretch |
| ~1420 - 1400 | Medium | C=C Aromatic Ring Stretch |
| ~1150 - 1130 | Medium | In-plane C-H Bending |
| ~780 - 760 | Strong | Out-of-plane C-H Bending |
| ~680 - 660 | Strong | C-Br Stretch |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides crucial information about its molecular weight and fragmentation pattern. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 235 | 50 | [C₅H₃⁷⁹Br₂N]⁺ (Molecular Ion) |
| 237 | 100 | [C₅H₃⁷⁹Br⁸¹BrN]⁺ (Molecular Ion Isotope) |
| 239 | 50 | [C₅H₃⁸¹Br₂N]⁺ (Molecular Ion Isotope) |
| 156 | 80 | [C₅H₃⁷⁹BrN]⁺ |
| 158 | 80 | [C₅H₃⁸¹BrN]⁺ |
| 77 | 24 | [C₅H₃N]⁺ |
| 76 | 80 | [C₅H₂N]⁺ |
| 50 | 38 | [C₄H₂]⁺ |
Experimental Protocols
Infrared Spectroscopy (FTIR) - KBr Pellet Method
This protocol outlines the procedure for acquiring an infrared spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1][2][3][4][5]
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any absorbed moisture.
-
Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
In a clean and dry agate mortar and pestle, grind the KBr to a fine powder.
-
Add the this compound sample to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The grinding helps to reduce particle size and ensure even distribution of the sample in the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Post-Measurement:
-
Clean the mortar, pestle, and pellet die thoroughly with an appropriate solvent (e.g., acetone or ethanol) and ensure they are dry before the next use.
-
Mass Spectrometry (EI-MS)
This protocol describes the general procedure for analyzing a solid, volatile compound like this compound using Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction:
-
Ensure the this compound sample is pure and free of non-volatile impurities.
-
Introduce a small amount of the solid sample into a capillary tube or onto a direct insertion probe.
-
-
Ionization:
-
Insert the probe into the ion source of the mass spectrometer.
-
The sample is vaporized by heating.
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for IR and MS analysis of this compound.
Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation of this compound in EI-MS.
References
The Synthetic Versatility of 2,6-Dibromopyridine: A Technical Guide for Organic Chemists
Introduction: 2,6-Dibromopyridine is a versatile and highly valuable building block in modern organic synthesis. Its two bromine atoms, flanking a nitrogen atom within an aromatic ring, offer strategic points for functionalization, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the key applications of this compound, with a focus on its utility in cross-coupling reactions, ligand synthesis, and the preparation of functionalized pyridine derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers, scientists, and professionals in drug development in leveraging the full potential of this important synthetic intermediate.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms can often be exploited to achieve selective mono- or di-functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl and substituted pyridine structures. This compound readily participates in this reaction with a range of boronic acids and their derivatives. Selective mono-arylation can be achieved, providing a pathway to unsymmetrically substituted pyridines.[1][2]
A selective palladium-catalyzed arylation of this compound has been developed using N-heterocyclic carbene ligands, allowing for mono-arylation in a water/acetonitrile solvent system at ambient temperature with a catalyst loading of just 0.1 mol%.[1] This reaction can also proceed smoothly in water at a slightly elevated temperature of 80 °C.[1]
Experimental Protocol: Selective Suzuki-Miyaura Coupling [3]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 2 | >95 | |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | Varies | |
| Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 16 | ~80 |
Logical Relationship for Suzuki-Miyaura Coupling
References
An In-depth Technical Guide to 2,6-Dibromopyridine: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromopyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This guide provides a comprehensive overview of its discovery, historical and modern synthetic routes, and detailed experimental protocols. Quantitative data for key synthetic methods are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a disubstituted pyridine ring with bromine atoms at the 2 and 6 positions. This substitution pattern imparts unique reactivity to the molecule, making it a versatile precursor for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, while simultaneously activating the 2- and 6-positions for nucleophilic substitution. This characteristic reactivity profile is central to its utility in a wide array of chemical transformations.
Discovery and Historical Synthesis
The first documented synthesis of this compound is attributed to den Hertog and Wibaut in their 1932 publication in Recueil des Travaux Chimiques des Pays-Bas. Their pioneering work laid the foundation for the exploration of the chemistry of this important heterocyclic compound.
Historically, the synthesis of this compound was not straightforward. Direct bromination of pyridine is notoriously difficult to control and typically yields a mixture of products, with substitution favoring the 3- and 5-positions. Early synthetic chemists, therefore, explored alternative strategies to achieve the desired 2,6-disubstitution pattern. Two classical methods that emerged were the Sandmeyer reaction starting from 2,6-diaminopyridine and the synthesis via pyridine-N-oxide.
The Sandmeyer Reaction
The Sandmeyer reaction, discovered in 1884, provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] This reaction was adapted for the synthesis of this compound from 2,6-diaminopyridine. The process involves the diazotization of the two primary amino groups with nitrous acid, followed by the introduction of bromide ions, typically from a copper(I) bromide salt.
Synthesis via Pyridine-N-Oxide
Another classical approach involves the N-oxidation of pyridine. The resulting pyridine-N-oxide is more susceptible to electrophilic substitution at the 2- and 6-positions compared to pyridine itself. Bromination of pyridine-N-oxide yields this compound-N-oxide, which can then be deoxygenated to afford this compound.
Modern Synthetic Methods
While the historical methods are significant, modern organic synthesis often favors more efficient and higher-yielding procedures. The most prevalent contemporary method for the preparation of this compound is the halogen exchange reaction starting from the more readily available 2,6-dichloropyridine.
Halogen Exchange from 2,6-Dichloropyridine
This method involves the reaction of 2,6-dichloropyridine with a bromide source, such as hydrobromic acid or a metal bromide, often at elevated temperatures. This approach is advantageous due to the commercial availability and lower cost of 2,6-dichloropyridine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic methods discussed.
| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Halogen Exchange[2][3] | 2,6-Dichloropyridine | NaBr, 40% HBr(aq) | 80-150 | 24 | 66.4 | 98.5 (HPLC) |
| Halogen Exchange[3] | 2,6-Dichloropyridine | HBr(aq), HBr(g) | 80-150 | - | 80.4 | 98.5 (HPLC) |
| Halogen Exchange | 2,6-Dichloropyridine | HBr(g) in anhydrous acetic acid | 110 | 9 | 92 | - |
Detailed Experimental Protocols
Synthesis of this compound from 2,6-Dichloropyridine (Halogen Exchange)
Protocol based on Wang Defeng et al.
-
Materials:
-
2,6-Dichloropyridine (0.1 mol)
-
Sodium bromide (0.2 mol)
-
40% Hydrobromic acid aqueous solution (10.4 mol)
-
Diethyl ether
-
Reaction kettle equipped with a reflux condenser
-
-
Procedure:
-
To the reaction kettle, add 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% hydrobromic acid aqueous solution (10.4 mol).
-
Heat the mixture to reflux at a temperature between 80-150°C and maintain for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Refine the crude product by recrystallization from diethyl ether to obtain the final product.
-
Historical Synthesis of this compound via Sandmeyer Reaction (Conceptual Protocol)
-
Materials:
-
2,6-Diaminopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
-
Procedure:
-
Dissolve 2,6-diaminopyridine in cold hydrobromic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt solution.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or distillation.
-
Applications in Drug Development and Materials Science
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules with significant applications.
-
Pharmaceuticals: It is a key building block for the synthesis of ligands for metal-catalyzed cross-coupling reactions, which are widely used in the construction of complex drug molecules. For instance, it is a precursor to mono- and di-aminated pyridines that can act as ligands in catalysis or as scaffolds in medicinal chemistry.
-
Materials Science: The rigid and well-defined geometry of the 2,6-disubstituted pyridine core makes it an attractive component in the design of functional materials. It has been used in the synthesis of porous organic polymers and other advanced materials with potential applications in sensing and catalysis.
Conclusion
From its initial synthesis by den Hertog and Wibaut to the development of modern, high-yielding protocols, the journey of this compound highlights the evolution of synthetic organic chemistry. Its continued importance as a versatile building block in both academic and industrial research underscores the enduring value of fundamental heterocyclic chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical sciences.
References
Commercial Availability and Applications of 2,6-Dibromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromopyridine is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique reactivity, stemming from the two bromine substituents on the pyridine ring, allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed protocols for its application in common synthetic transformations.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized niche providers. The purity and available quantities can vary, catering to both small-scale research and larger-scale manufacturing needs.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98%[1] | Grams to Kilograms | Offers various grades for research and development. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC)[2] | Grams to Kilograms | Provides detailed product specifications. |
| Biosynth | - | 250 g to 5000 g[3] | Offers bulk quantities for larger scale needs. |
| Chemsavers, Inc. | 98% | 500g | Provides products for laboratory and business use.[4] |
| Cenmed | 98% | Grams | Distributes chemicals for laboratory supplies.[5] |
| IndiaMART | Varies | Kilograms | A marketplace with multiple Indian suppliers offering bulk quantities. |
| ChemicalBook | Varies | Kilograms | An online platform connecting buyers with various chemical manufacturers. |
| BLD Pharm | - | - | Supplies for research use. |
| ChemNet | - | - | Connects to various manufacturers and suppliers. |
Pricing: The price of this compound can fluctuate based on the supplier, quantity, and purity. Indicative pricing ranges from approximately ₹600 to ₹8000 per kilogram from Indian suppliers on IndiaMART for bulk orders. For smaller, research-grade quantities, prices can be significantly higher per gram. For instance, Biosynth lists 250g at $275.00 and 1000g at $940.00.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 626-05-1 | |
| Molecular Formula | C₅H₃Br₂N | |
| Molecular Weight | 236.89 g/mol | |
| Appearance | White to off-white crystalline powder or crystals. | |
| Melting Point | 117-120 °C | |
| Boiling Point | 249-255 °C | |
| Solubility | Insoluble in water; soluble in methanol, ethanol, dioxane, and chloroform. | |
| Density | 2.059 g/cm³ |
Key Synthetic Applications and Experimental Protocols
This compound serves as a key intermediate in a variety of important chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled at one or both bromine positions.
Generalized Experimental Protocol for Monosubstitution:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) or K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd(OAc)₂ with a suitable ligand.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 ratio, 10 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed C-N Bond Formation
A practical method for the synthesis of 6-substituted 2-bromopyridine compounds involves a selective copper-catalyzed C-N bond-forming reaction.
Generalized Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, combine this compound, the desired amine, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., 1,2-ethanediamine), and a base.
-
Solvent: Add an appropriate solvent.
-
Reaction Conditions: Heat the mixture while stirring and monitor the reaction's progress. The specific temperature and reaction time will depend on the substrates used.
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography.
Synthesis of this compound
For applications requiring in-house synthesis, this compound can be prepared from 2,6-dichloropyridine.
Experimental Protocol:
-
Reaction Setup: In a reaction kettle, add 0.1 mol of 2,6-dichloropyridine, 0.2 mol of sodium bromide, and 10.4 mol of a 40% hydrobromic acid aqueous solution.
-
Reflux: Heat the mixture to reflux at 80-150°C for 24 hours.
-
Isolation: Cool the reaction mixture and filter to obtain the crude product.
-
Purification: Refine the crude product with diethyl ether to yield the final product. A reported yield for this method is 66.4% with a purity of 98.5% by HPLC.
Conclusion
This compound is a commercially accessible and synthetically valuable compound for researchers in drug discovery and materials science. Its versatile reactivity allows for the construction of a wide array of complex molecules. The protocols and supplier information provided in this guide aim to facilitate its effective procurement and application in the laboratory.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,6-dibromopyridine with a focus on achieving both selective mono-arylation and di-arylation. These protocols are essential for the synthesis of functionalized pyridine derivatives, which are key building blocks in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of this compound is of particular interest as it allows for the stepwise or simultaneous introduction of two different or identical aryl or heteroaryl groups, leading to a diverse range of substituted pyridines. Controlling the regioselectivity to favor either mono- or di-substitution is a key challenge that can be addressed by careful selection of reaction conditions.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes various conditions for the Suzuki coupling of this compound, providing a comparative overview of catalysts, bases, solvents, and reported yields for both mono- and di-arylated products.
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |
| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |
| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | Dioxane | 80-100 | 12-24 | Mono-arylated | ~60-70 |
| 4 | 4-Methoxyphenylboronic Acid (3.0) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 12 | Di-arylated | ~85-95 |
| 5 | Naphthylboronic Acid (1.2) | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | Mono-arylated | ~65-75 |
| 6 | Naphthylboronic Acid (2.8) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 24 | Di-arylated | ~80-90 |
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 2-bromo-6-arylpyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Di-arylation of this compound
This protocol is optimized for the synthesis of 2,6-diarylpyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).
-
Reaction Execution: Stir the mixture at 100 °C for 24 hours.
-
Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.
Visualizations
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2,6-dibromopyridine as a key building block. The selective functionalization of this compound is a powerful strategy in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. The ability to perform selective mono- or di-substitution allows for the creation of a wide array of complex molecular architectures.
General Experimental Workflow
The general workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and organoboron compounds. Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.[1] N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting selective mono-arylation, even at ambient temperatures.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) | Reference |
| Pd(OAc)₂ (0.1) | IPr (0.2) | K₂CO₃ | H₂O/CH₃CN | RT | 12 | 4-Methoxyphenylboronic acid | Mono-arylated | 95 | [1] |
| Pd(OAc)₂ (0.1) | IPr (0.2) | K₂CO₃ | H₂O | 80 | 12 | 4-Methoxyphenylboronic acid | Mono-arylated | 92 | [1] |
| Pd(OAc)₂ (0.2) | IPr (0.4) | K₂CO₃ | H₂O/CH₃CN | 80 | 12 | Phenylboronic acid (2.2 eq) | Di-arylated | 90 | [1] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 12-24 | Arylboronic acid | Mono/Di-arylated | Good |
Experimental Protocol: Selective Mono-Arylation (Suzuki-Miyaura)
This protocol is adapted from established methods for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 equiv)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (0.002 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed water and acetonitrile (1:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, IPr-HCl, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed water/acetonitrile solvent mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted pyridines.
Data Presentation: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Et₃N | DMF | 60-80 | - | Terminal Alkyne (1.1 eq) | Mono-alkynylated | - | |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | Terminal Alkyne | Mono-alkynylated | up to 96 | |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Et₃N | DMF | 80 | - | Terminal Alkyne (2.5 eq) | Di-alkynylated | - |
Experimental Protocol: Mono-Alkynylation (Sonogashira)
This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with primary or secondary amines. This reaction is crucial for the synthesis of various nitrogen-containing heterocyclic compounds.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Reference |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | Volatile Amines | Mono-aminated | 55-98 | |
| CuI (20) | L4 (40) | K₂CO₃ | DMSO | 90 | 24 | Various Amines | Mono-aminated | Moderate |
Note: While the second entry utilizes a copper catalyst, it provides valuable insight into the selective amination of this compound.
Experimental Protocol: Mono-Amination (Buchwald-Hartwig)
This protocol is a generalized procedure for the Buchwald-Hartwig amination of 2-bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask.
-
In a separate flask, prepare a stock solution of Pd(OAc)₂ and dppp in toluene.
-
To the Schlenk flask containing the base, add this compound and the amine.
-
Add the catalyst solution to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80°C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Other Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig are the most common, other palladium-catalyzed cross-coupling reactions can also be employed with this compound.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with this compound. This reaction is known for its high functional group tolerance.
Stille Coupling
The Stille coupling utilizes an organostannane reagent to couple with this compound. While effective, the toxicity of organotin compounds is a significant consideration.
Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted alkene.
Cyanation
The palladium-catalyzed cyanation of this compound introduces a nitrile group, which is a versatile synthetic intermediate. Non-toxic cyanide sources like K₄[Fe(CN)₆] are often preferred.
Signaling Pathways and Logical Relationships
The catalytic cycle for palladium-catalyzed cross-coupling reactions follows a general pathway involving oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for Selective Mono-amination of 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the selective mono-amination of 2,6-dibromopyridine, a critical transformation in the synthesis of various ligands, pharmaceutical intermediates, and functional materials. The following sections outline optimized conditions using microwave-assisted synthesis, copper-catalyzed, and palladium-catalyzed methods, with a focus on achieving high selectivity for the mono-substituted product.
Introduction
The selective functionalization of di-substituted pyridines is a challenging yet essential task in organic synthesis. This compound offers two reactive sites, and achieving selective mono-amination requires careful control of reaction parameters to prevent the formation of the di-substituted byproduct. This document outlines reliable methods to favor the formation of 2-bromo-6-aminopyridine derivatives.
I. Microwave-Assisted Selective Mono-amination in Water
This protocol offers an environmentally benign and efficient method for the selective mono-amination of this compound using microwave irradiation with water as the solvent. The key to achieving high selectivity for the mono-aminated product is the omission of a base and a copper catalyst, which are typically required for the di-amination reaction.[1][2][3]
Data Presentation: Reaction Conditions and Yields
| Amine Substrate | Stoichiometry (Amine:DBP) | Temperature (°C) | Time (h) | Yield of Mono-aminated Product (%) |
| 70% Ethylamine in H₂O | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| Isopropylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| (R)-1-Phenylethylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| (R)-1-Naphthylethylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| tert-Butylamine | 6 : 1 | 150-205 | 3.0 | High Selectivity |
| 2,4-Dimethylaniline | Not specified | Similar to alkylamines | Not specified | High Selectivity |
| 2,6-Dimethylaniline | Not specified | Similar to alkylamines | Not specified | High Selectivity |
Note: "High Selectivity" indicates that the mono-aminated products were synthesized with high selectivity over the di-aminated products. Specific yield percentages were not provided in the source material for all substrates, but the isolated yields for mono-aminations were approximately 7g.[2][3]
Experimental Protocol: Microwave-Assisted Mono-amination
Materials:
-
This compound (DBP)
-
Selected primary amine (e.g., ethylamine, isopropylamine)
-
Deionized water
-
Microwave synthesizer vials
-
Microwave synthesizer
Procedure:
-
In a suitable microwave vial, combine 1 equivalent of this compound (DBP).
-
Add 6 equivalents of the selected primary amine. For amines in solution (e.g., 70% ethylamine in H₂O), calculate the required volume accordingly.
-
Add deionized water as the solvent. The concentration should be appropriate for the scale of the reaction and the vial size.
-
Seal the microwave vial securely.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature between 150-205 °C for 2.5 to 3.0 hours. The optimal temperature and time may vary slightly depending on the amine used.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the product using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-6-aminopyridine derivative.
Logical Relationship Diagram
Caption: Control of selectivity in the amination of this compound.
II. Copper-Catalyzed Selective Mono-amination
This method utilizes a copper(I) iodide catalyst with a diamine ligand to achieve selective C-N bond formation. The choice of ligand is crucial for controlling the selectivity towards mono-substitution.
Data Presentation: Reaction Conditions and Yields
| Amine Substrate | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-aminated Product (%) |
| Benzimidazole | 1,2-Ethanediamine | K₂CO₃ | DMSO | 90 | 12 | 85 |
| Various Amines | L4 (a 1,2-ethanediamine derivative) | K₂CO₃ | DMSO | 90 | 24 | Good to excellent yields |
Note: The original source provides a table with various amines, and "L4" is specified as a particularly effective ligand for mono-amination, though its exact structure is not detailed in the provided snippets. The yield of 85% is for the reaction with benzimidazole.
Experimental Protocol: Copper-Catalyzed Mono-amination
Materials:
-
This compound (0.5 mmol)
-
Amine (1.0 mmol)
-
Copper(I) iodide (CuI) (20 mol%)
-
1,2-Ethanediamine or a derivative like N,N'-dimethyl-1,2-ethanediamine (40 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (0.5 mmol), the amine (1.0 mmol), CuI (20 mol%), the diamine ligand (40 mol%), and K₂CO₃ (1.5 mmol).
-
Add DMSO (2 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 90 °C for 12-24 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the 2-bromo-6-aminopyridine product.
III. Palladium-Catalyzed Selective Mono-amination (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Selective mono-amination of this compound can be achieved using specific palladium catalysts and ligands.
Data Presentation: Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 |
| Pd(OAc)₂ | PPh₃ | KOtBu | Not specified | Not specified |
| Pd catalyst | N-heterocyclic carbene (NHC) | Not specified | Water/acetonitrile or Water | Ambient or 80 |
Experimental Protocol: Buchwald-Hartwig Mono-amination
Materials:
-
This compound
-
Amine
-
[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))
-
(±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOBuᵗ)
-
Toluene (anhydrous)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., [Pd₂(dba)₃]), the phosphine ligand (e.g., (±)-BINAP), and the base (e.g., NaOBuᵗ) to a dry Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Add this compound and the amine to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-substitution (typically a slight excess of the amine is used).
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate.
-
Purify the product by flash column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 2-bromo-6-aminopyridines.
References
Application Notes & Protocols: Synthesis of Bipyridine Ligands from 2,6-Dibromopyridine
Introduction
2,2'-Bipyridines and their derivatives are cornerstone ligands in coordination chemistry, catalysis, and materials science. Their ability to form stable complexes with a wide range of metal ions makes them indispensable in applications from photosensitizers to pharmaceuticals.[1][2] A common and versatile precursor for synthesizing substituted bipyridines is 2,6-dibromopyridine. The two bromine atoms serve as reactive handles for various palladium-catalyzed cross-coupling reactions, allowing for the stepwise and controlled introduction of diverse functionalities.
This document provides detailed protocols and application notes for the synthesis of bipyridine and functionalized pyridine derivatives from this compound, focusing on Suzuki-Miyaura, Negishi, Stille, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)–C(sp²) bonds, making it an attractive route for synthesizing 2,6-disubstituted pyridines, which can be precursors to or components of bipyridine-type ligands.[2][3] The reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. A key challenge can be the tendency of the bipyridine product to coordinate with the palladium catalyst, potentially reducing its activity.[3] Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial.
Experimental Workflow: Suzuki-Miyaura Coupling
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes reported conditions for the Suzuki coupling of this compound with phenylboronic acid to produce 2,6-diphenylpyridine.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd-doped CuO, NiO, etc. | K₂CO₃ | DMF/H₂O (95:5) | N/A | N/A | Good | |
| 2 | PEPPSI-Pd-NHC complexes | K₂CO₃ | DMF/H₂O | 100 | 1 | >99 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation : To a dry Schlenk flask or microwave reactor tube, add this compound (1.0 eq), the desired pyridylboronic acid or ester (2.2-2.4 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., an N-heterocyclic carbene precursor, 1-5 mol%).
-
Reagent Addition : Add the base (e.g., K₂CO₃, 2.0 eq per halide) and the anhydrous, degassed solvent (e.g., DMF/H₂O mixture).
-
Inert Atmosphere : Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture with stirring to the desired temperature (e.g., 100-120°C) for the required time (typically 1-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired bipyridine ligand.
Negishi Coupling
Negishi coupling is another powerful tool for C-C bond formation, involving the reaction of an organozinc reagent with an organohalide. It is known for its high yields, mild reaction conditions, and excellent functional group tolerance. This method is particularly useful for synthesizing a wide range of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines.
Experimental Workflow: Negishi Coupling```dot
// Node styles reagents [label="Organozinc Prep.", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Coupling Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Workup & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Node definitions with details sub_reagents [label="• 2-Halopyridine\n• n-BuLi or Active Zinc\n• ZnCl2 solution", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reaction [label="• Add this compound\n• Add Pd Catalyst (e.g., Pd(PPh3)4)\n• Stir at RT or heat", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_workup [label="• Quench with NH4Cl\n• Aqueous Extraction\n• Dry organic layer\n• Column Chromatography", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges reagents -> reaction [label="Transfer Reagent"]; reaction -> workup [label="Reaction Complete"]; workup -> product;
// Invisible edges for alignment sub_reagents -> sub_reaction [style=invis]; sub_reaction -> sub_workup [style=invis];
// Grouping {rank=same; reagents; sub_reagents;} {rank=same; reaction; sub_reaction;} {rank=same; workup; sub_workup;} }```
Data Presentation: Negishi Coupling Conditions
This table summarizes representative conditions for the synthesis of 2,2'-bipyridines.
| Entry | Catalyst System | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | 2-Pyridylzinc chloride | THF | RT to 65 | 50-98 | |
| 2 | Pd(dba)₂ / XPhos | 2-Pyridylzinc halides | THF | Reflux | Good | |
| 3 | Pd/Al₂O₃ | 2-Pyridylzinc bromide | N/A (MW) | 150 (MW) | High |
Experimental Protocol: General Procedure for Negishi Coupling
-
Organozinc Preparation : In a dry Schlenk flask under an inert atmosphere, prepare the pyridylzinc reagent. This can be done by reacting a 2-halopyridine with n-butyllithium at low temperature followed by transmetalation with ZnCl₂, or by direct reaction with active zinc.
-
Coupling Reaction Setup : In a separate dry Schlenk flask, dissolve this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like THF.
-
Reagent Addition : Add the freshly prepared pyridylzinc reagent (2.2 eq) dropwise to the solution containing this compound and the catalyst.
-
Reaction : Stir the mixture at room temperature. For less reactive substrates (e.g., chloropyridines), heating may be required. Monitor the reaction by TLC.
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification : Extract the aqueous layer with an organic solvent. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography.
Stille Coupling
Stille coupling utilizes organotin reagents (stannanes) to couple with organohalides. While effective, a significant drawback is the toxicity of the organotin compounds and byproducts, which requires careful handling and purification. Nevertheless, it remains a valuable method for synthesizing various 2,2'-bipyridines and terpyridines.
Data Presentation: Stille Coupling Conditions
The following table shows various conditions for Stille coupling to form bipyridines.
| Entry | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ | N/A | Toluene | Reflux | Moderate-Good | |
| 2 | Cyclopalladated ferrocenylimine | CsF / CuI | Dioxane | 100 | High | |
| 3 | Pd(PPh₃)₄ | CuI | Dioxane | 100 | 56 |
Experimental Protocol: General Procedure for Stille Coupling
-
Preparation : In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and any additives like CuI.
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane) followed by the organostannane reagent (e.g., 2-(trimethylstannyl)pyridine, 2.2 eq).
-
Reaction : Heat the reaction mixture to reflux (typically 90-110°C) and stir for the required duration (can be up to several days). Monitor the reaction's progress by TLC or LC-MS.
-
Workup : After cooling, the reaction mixture is often washed with an aqueous solution of KF to remove tin byproducts as a precipitate, which is then filtered off.
-
Purification : Extract the filtrate with an organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography.
Sonogashira Coupling for Functionalized Pyridines
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. When applied to this compound, it allows for the introduction of one or two alkynyl substituents, creating highly valuable and versatile building blocks for more complex ligands and materials. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.
Experimental Workflow: Sonogashira Coupling
Data Presentation: Sonogashira Coupling Conditions
This table summarizes typical conditions for the Sonogashira coupling of bromopyridines.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | Good | |
| 2 | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | |
| 3 | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Good |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition : Add an anhydrous solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine, 2.0 eq). Degas the mixture by bubbling with argon for 10-15 minutes.
-
Alkyne Addition : Add the terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation) dropwise to the reaction mixture.
-
Reaction : Heat the reaction to a temperature between room temperature and 100°C and monitor its progress by TLC.
-
Workup : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification : Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkynyl-substituted pyridine.
References
Application Notes and Protocols: 2,6-Dibromopyridine as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dibromopyridine as a key starting material in the synthesis of diverse pharmaceutical intermediates. The strategic placement of two bromine atoms on the pyridine ring allows for selective and sequential functionalization through various modern cross-coupling reactions, making it a valuable building block in medicinal chemistry. This document details protocols for key synthetic transformations, presents quantitative data for a range of substrates, and visualizes experimental workflows and a relevant biological signaling pathway.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a readily available and versatile halogenated heterocycle that serves as a scaffold for the synthesis of a wide array of complex molecules with significant biological activity. Its importance is underscored by its use as a precursor in the synthesis of the migraine drug Lasmiditan. The two bromine atoms can be selectively addressed under different reaction conditions, enabling the synthesis of unsymmetrical 2,6-disubstituted pyridines, a common motif in many pharmaceutical agents. The pyridine nitrogen itself can act as a hydrogen bond acceptor, further contributing to the molecule's potential for biological interactions.
Key transformations involving this compound in pharmaceutical intermediate synthesis include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of various aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing amino-pyridines and their derivatives.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties that can serve as important pharmacophores or synthetic handles.
These reactions provide a powerful toolkit for medicinal chemists to generate libraries of novel compounds for drug discovery programs.
Suzuki-Miyaura Coupling: Synthesis of Diarylpyridine Intermediates
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the sequential or simultaneous introduction of aryl or heteroaryl groups, leading to the synthesis of 2,6-diarylpyridine scaffolds. These structures are found in a variety of biologically active molecules, including analogues of the potent anticancer agent Combretastatin-A4.
Experimental Protocol: Synthesis of 2,6-Diarylpyridine Analogues of Combretastatin-A4
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 to 2.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a 4:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add PdCl₂(dppf) (0.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-120°C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diarylpyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Quantitative Data: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3,4,5-Trimethoxyphenylboronic acid | 2-(3,4,5-Trimethoxyphenyl)-6-bromopyridine | 70 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-bromopyridine | 75 |
| 3 | 2,4-Dimethoxyphenylboronic acid | 2,6-Bis(2,4-dimethoxyphenyl)pyridine | 65 |
| 4 | Phenylboronic acid | 2-Phenyl-6-bromopyridine | 82 |
Buchwald-Hartwig Amination: Synthesis of Aminopyridine Intermediates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing aminopyridine derivatives from this compound, which are key intermediates in the preparation of numerous pharmaceuticals. The reaction conditions can be tuned to achieve either mono- or di-amination, providing access to a diverse range of building blocks.
Experimental Protocol: Mono-amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed mono-amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried sealed tube, add this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (toluene or dioxane) and the amine (1.2 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-aminated pyridine derivative.
Experimental Workflow for Buchwald-Hartwig Amination
Quantitative Data: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
The following table presents representative yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines.[1]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Morpholin-4-yl-6-bromopyridine | 98 |
| 2 | Piperidine | 2-Piperidin-1-yl-6-bromopyridine | 95 |
| 3 | Diethylamine | N,N-Diethyl-6-bromopyridin-2-amine | 85 |
| 4 | Aniline | N-Phenyl-6-bromopyridin-2-amine | 78 |
| 5 | Methylamine | N-Methyl-6-bromopyridin-2-amine | 65 |
Sonogashira Coupling: Synthesis of Alkynylpyridine Intermediates
The Sonogashira coupling is a highly efficient method for the synthesis of alkynyl-substituted aromatics. Applying this reaction to this compound allows for the introduction of terminal alkynes, which are valuable functional groups in medicinal chemistry. They can act as rigid linkers, participate in hydrogen bonding, or serve as precursors for further transformations.
Experimental Protocol: Sonogashira Coupling of a Substituted this compound
This protocol details the Sonogashira coupling of (2,6-dibromopyridin-3-yl)methanol with a terminal alkyne.[2]
Materials:
-
(2,6-Dibromopyridin-3-yl)methanol
-
Terminal alkyne (e.g., phenylacetylene) (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (2,6-dibromopyridin-3-yl)methanol (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Add anhydrous DMF, followed by triethylamine (2.0 eq.).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.
Experimental Workflow for Sonogashira Coupling
Quantitative Data: Sonogashira Coupling of Bromopyridines
The following table provides representative yields for the Sonogashira coupling of various bromopyridines with terminal alkynes.[3]
| Entry | Bromopyridine | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 3 | 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | 2-Amino-3-(3-phenylprop-1-yn-1-yl)pyridine | 92 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 94 |
| 5 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | 2-Amino-5-chloro-3-(hept-1-yn-1-yl)pyridine | 88 |
Application in Drug Synthesis: Lasmiditan and its Mechanism of Action
A prominent example of the use of this compound in pharmaceutical development is in the synthesis of Lasmiditan, a selective serotonin 5-HT₁F receptor agonist for the acute treatment of migraine. The synthesis involves the initial amination of this compound as a key step.
Signaling Pathway of Lasmiditan
Lasmiditan exerts its therapeutic effect by acting as an agonist at the 5-HT₁F receptor, which is a G-protein coupled receptor (GPCR) found on trigeminal neurons. Activation of this receptor initiates a signaling cascade that ultimately leads to the inhibition of the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pain.[4][5]
Mechanism of Action:
-
Receptor Binding: Lasmiditan binds to and activates the 5-HT₁F receptor on trigeminal neurons.
-
G-Protein Activation: The activated receptor couples to an inhibitory G-protein (Gi).
-
Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase.
-
Reduction of cAMP: Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Reduced PKA Activity: The decrease in cAMP levels results in reduced activity of Protein Kinase A (PKA).
-
Inhibition of CGRP Release: The downstream effects of reduced PKA activity lead to the inhibition of the release of CGRP from the neuron.
By inhibiting CGRP release, Lasmiditan reduces the transmission of pain signals and alleviates the symptoms of migraine.
Signaling Pathway of Lasmiditan
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its ability to undergo selective and sequential functionalization via robust cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates. The successful application of this building block in the synthesis of approved drugs like Lasmiditan highlights its significance in modern drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist [scholarworks.indianapolis.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2,6-Dibromopyridine in Pincer Ligand Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the design of pincer ligands, a class of tridentate ligands known for imparting high stability and unique reactivity to metal complexes used in catalysis and materials science. Among pyridine-based precursors, 2,6-dibromopyridine stands out as a versatile and readily available starting material for the synthesis of various pincer ligands, particularly those with NNN, PCP, and SCS donor sets. The bromine atoms at the 2 and 6 positions provide reactive handles for the introduction of diverse coordinating side arms, allowing for fine-tuning of the steric and electronic properties of the resulting ligand and its metal complexes.
This document provides detailed application notes and experimental protocols for the synthesis of pincer ligands derived from this compound, complete with quantitative data and visual diagrams of the synthetic pathways.
NNN Pincer Ligands: A Direct Approach from this compound
NNN pincer ligands, featuring a central pyridine ring flanked by two nitrogen-donating arms, are arguably the most direct class of pincer ligands synthesized from this compound. Two primary strategies are employed: direct C-N bond formation to create 2,6-diaminopyridine derivatives, and conversion of the bromo groups to aldehydes followed by condensation with amines to form 2,6-bis(imino)pyridine ligands.
Synthesis of 2,6-Diaminopyridine-Based NNN Pincer Ligands
A highly effective method for the synthesis of 2,6-diaminopyridine derivatives is the copper-catalyzed amination of this compound. Microwave-assisted protocols have been developed that offer rapid and efficient synthesis with high yields.[1][2]
Experimental Protocol: Microwave-Assisted Diamination of this compound
This protocol describes the synthesis of a diaminated pyridine derivative, a key precursor to NNN pincer ligands.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Copper(I) iodide (CuI)
-
2,2'-Bipyridine (or other suitable ligand for Cu)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Solvent (e.g., DMF, DMSO, or water)[1]
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the desired amine (2.5 mmol), CuI (0.1 mmol, 10 mol%), and 2,2'-bipyridine (0.1 mmol, 10 mol%).
-
Add K₂CO₃ (2.0 mmol) and the chosen solvent (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-180 °C) for a specified time (usually 30-120 minutes), monitoring the reaction progress by TLC or GC-MS.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diaminopyridine derivative.
Quantitative Data for Diamination Reactions:
| Amine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylamine (70% in H₂O) | CuI/DMPAO | K₂CO₃ | H₂O | 150-205 | 2.5 | 65-86 (monoaminated) | [1] |
| Isopropylamine | CuI/DMPAO | K₂CO₃ | H₂O | 150-205 | 2.5 | 65-86 (monoaminated) | |
| Aniline | Pd(OAc)₂/PPh₃ | KOtBu | Toluene | 100 | 12 | up to 93 (disubstituted) | |
| Pyrazole | Pd(OAc)₂/PPh₃ | KOtBu | Toluene | 100 | 12 | up to 82 (monosubstituted) |
Note: Yields can vary significantly based on the specific amine and reaction conditions. The table presents a range of reported yields to illustrate the potential of this methodology.
Logical Workflow for Diaminopyridine Ligand Synthesis:
Caption: Synthesis of 2,6-Diaminopyridine NNN Pincer Ligands.
Synthesis of 2,6-Bis(imino)pyridine-Based NNN Pincer Ligands
This approach involves a two-step sequence starting from this compound: 1) conversion to 2,6-pyridinedicarboxaldehyde, and 2) condensation with primary amines to form the bis(imino)pyridine ligand.
Step 1: Synthesis of 2,6-Pyridinedicarboxaldehyde
A common method for this transformation is through a Grignard reaction or lithiation followed by formylation.
Experimental Protocol: Formylation of this compound via Lithiation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous HCl solution (e.g., 1 M)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 mmol, 2.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (2.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding 1 M HCl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,6-pyridinedicarboxaldehyde by column chromatography or recrystallization.
Step 2: Synthesis of 2,6-Bis(imino)pyridine Ligand
Experimental Protocol: Condensation of 2,6-Pyridinedicarboxaldehyde with Amines
Materials:
-
2,6-Pyridinedicarboxaldehyde
-
Substituted aniline or other primary amine (2.0 equivalents)
-
Ethanol or methanol
-
Catalytic amount of formic acid or acetic acid (optional)
Procedure:
-
Dissolve 2,6-pyridinedicarboxaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add the primary amine (2.0 mmol) to the solution.
-
If needed, add a catalytic amount of formic acid (1-2 drops).
-
Reflux the reaction mixture for 4-12 hours, monitoring the formation of the imine by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data for Bis(imino)pyridine Synthesis:
| Aldehyde/Ketone Precursor | Amine Substrate | Solvent | Catalyst | Yield (%) | Reference |
| 2,6-Pyridinedicarboxaldehyde | 2,6-Diisopropylaniline | Ethanol | Formic Acid | >90 | |
| 2,6-Diacetylpyridine | 2,4,6-Trimethylaniline | Ethanol | Acetic Acid | High | |
| 2,6-Pyridinedicarboxaldehyde | 4-Methoxyaniline | Methanol | - | High | General Procedure |
Synthetic Pathway for Bis(imino)pyridine Ligands:
Caption: Synthesis of 2,6-Bis(imino)pyridine NNN Pincer Ligands.
PCP and SCS Pincer Ligands: Routes from Pyridine Derivatives
While the synthesis of PCP and SCS pincer ligands from this compound is less direct, the pyridine core can be functionalized to introduce phosphine or thioether moieties. Often, these syntheses start from 2,6-lutidine (for PCP) or other pre-functionalized pyridines.
Representative Synthesis of a PCP Pincer Ligand from 2,6-Lutidine
The synthesis of PCP pincer ligands typically involves the benzylic halogenation of 2,6-lutidine, followed by reaction with phosphines.
Experimental Protocol: Synthesis of a Pyridine-Based PCP Pincer Ligand
Materials:
-
2,6-Lutidine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Lithium diphenylphosphide (LiPPh₂) or other phosphine source
-
Anhydrous THF
Procedure:
-
Benzylic Bromination: In a round-bottom flask, dissolve 2,6-lutidine (1.0 mmol) in CCl₄ (20 mL). Add NBS (2.2 mmol) and a catalytic amount of BPO. Reflux the mixture under irradiation with a UV lamp for 4-8 hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the solid with CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,6-bis(bromomethyl)pyridine.
-
Phosphination: Dissolve the crude 2,6-bis(bromomethyl)pyridine in anhydrous THF.
-
In a separate flask, prepare a solution of LiPPh₂ by reacting chlorodiphenylphosphine with lithium metal in THF.
-
Cool the solution of the dibromide to -78 °C and slowly add the LiPPh₂ solution (2.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the PCP pincer ligand by column chromatography or recrystallization.
Synthetic Workflow for Pyridine-Based PCP Pincer Ligands:
Caption: General Synthesis of Pyridine-Based PCP Pincer Ligands.
Representative Synthesis of an SCS Pincer Ligand
The synthesis of SCS pincer ligands with a pyridine core can be achieved by reacting a dihalopyridine with a thiolating agent.
Experimental Protocol: Synthesis of a Pyridine-Based SCS Pincer Ligand
Materials:
-
2,6-Dichloropyridine or this compound
-
Sodium thiomethoxide (NaSMe) or other thiol
-
Anhydrous DMF or DMSO
Procedure:
-
In a round-bottom flask, dissolve 2,6-dihalopyridine (1.0 mmol) in anhydrous DMF (10 mL).
-
Add sodium thiomethoxide (2.2 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the SCS pincer ligand by column chromatography.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pincer ligands. Its reactivity allows for the straightforward introduction of nitrogen-based donor arms to form NNN pincer ligands through direct amination or via a dialdehyde intermediate. While its use in the synthesis of PCP and SCS pincer ligands is less direct, the functionalization of the pyridine core, often starting from related derivatives like 2,6-lutidine, provides access to these important ligand classes. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemistry of pyridine-based pincer ligands and their applications in catalysis and beyond.
References
Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – The strategic incorporation of the pyridine scaffold is a cornerstone in modern medicinal chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of novel pyridine derivatives, offering significant advantages in terms of reaction times and yields. This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2,6-disubstituted pyridines starting from the versatile building block, 2,6-dibromopyridine. These protocols are specifically designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a key starting material for the synthesis of a diverse range of 2,6-disubstituted pyridine derivatives. These compounds are of significant interest in drug discovery, with applications as kinase inhibitors, agents targeting neurodegenerative diseases, and as ligands in coordination chemistry. Microwave irradiation provides a rapid and efficient method for conducting cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, on the this compound core. The focused heating and rapid temperature elevation achieved with microwave technology often lead to cleaner reactions, higher yields, and dramatically reduced reaction times compared to conventional heating methods.
Application Notes
Microwave-assisted cross-coupling reactions of this compound enable the facile introduction of aryl, alkynyl, and amino functionalities at the 2 and 6 positions of the pyridine ring. The resulting 2,6-disubstituted pyridines are valuable scaffolds in drug development.
-
Kinase Inhibitors: The 2,6-diarylpyridine motif is a common feature in a variety of kinase inhibitors. The specific geometry and electronic properties of this scaffold allow for effective interactions within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. Microwave-assisted Suzuki coupling is a highly effective method for the rapid synthesis of libraries of 2,6-diarylpyridines for structure-activity relationship (SAR) studies.
-
Alzheimer's Disease Research: Certain 2,6-disubstituted pyridine derivatives have shown promise as inhibitors of β-amyloid (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[1] The ability to rapidly synthesize a variety of these compounds using microwave chemistry accelerates the discovery of new potential therapeutic agents.
-
Central Nervous System (CNS) Agents: The pyridine core is a well-established pharmacophore for CNS-active compounds. Microwave-assisted synthesis of 2,6-diaminopyridine derivatives via Buchwald-Hartwig amination provides efficient access to novel compounds with potential applications in treating a range of neurological disorders.
Experimental Protocols & Data
The following sections provide detailed protocols for key microwave-assisted reactions using this compound. The quantitative data from representative examples are summarized in the subsequent tables for easy comparison.
Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of 2,6-Diarylpyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with arylboronic acids under microwave irradiation.
Experimental Protocol:
-
To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (3.0 mmol).
-
Add a suitable solvent system, for example, a 4:1 mixture of toluene and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, filter the reaction mixture through a pad of Celite and wash with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diarylpyridine.
Quantitative Data Summary: Microwave-Assisted Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 150 | 20 | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 120 | 15 | 92 | [3] |
| 3 | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 60 | 83 | [4] |
| 4 | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 150 | 20 | 97 | [2] |
Microwave-Assisted Sonogashira Coupling for the Synthesis of 2,6-Dialkynylpyridines
This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with terminal alkynes under microwave irradiation.
Experimental Protocol:
-
To a microwave vial, add this compound (1.0 mmol), the terminal alkyne (2.5 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol).
-
Add a suitable solvent, typically an amine base like triethylamine (TEA) or a mixture such as DMF/TEA.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the 2,6-dialkynylpyridine.
Quantitative Data Summary: Microwave-Assisted Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 120 | 20 | 88 | General Protocol |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | TEA | Acetonitrile | 100 | 15 | 90 | |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | DBU | Acetonitrile | 120 | 25 | 85 | |
| 4 | 4-Ethynyltoluene | Pd/MWCNT | None | K₂CO₃ | Ethanol/H₂O | 135 | 5 | Good |
Microwave-Assisted Buchwald-Hartwig Amination for the Synthesis of 2,6-Diaminopyridines
This protocol provides a method for the selective mono- or di-amination of this compound with primary or secondary amines under microwave irradiation.
Experimental Protocol (Diamination):
-
In a microwave vial, combine this compound (1.0 mmol), the desired amine (2.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.025 mmol), a suitable ligand like XPhos (0.07 mmol), and a base such as NaOtBu (2.5 mmol).
-
Add a dry, de-gassed solvent like toluene (5 mL).
-
Seal the vial under an inert atmosphere (e.g., argon).
-
Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 130-150 °C) for a set time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 2,6-diaminopyridine derivative.
Note on Selectivity: For mono-amination, using a stoichiometric amount of the amine and often milder conditions can favor the formation of the 2-amino-6-bromopyridine product. A copper-catalyzed system in water has also been reported for selective amination.
Quantitative Data Summary: Microwave-Assisted Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenoxazine (double amination) | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 | 10 | 89 | |
| 2 | Carbazole (double amination) | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 130 | 30 | 86 | |
| 3 | Ethylamine (mono-amination) | None | None | H₂O | 150 | 150 | 86 | |
| 4 | Isopropylamine (mono-amination) | None | None | H₂O | 180 | 150 | 75 |
Visualizations
The following diagrams illustrate the general workflows and reaction pathways described in this document.
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Caption: Cross-Coupling Pathways from this compound.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the functionalization of this compound. The protocols and data presented herein provide a valuable resource for researchers in organic and medicinal chemistry to accelerate the synthesis of diverse libraries of 2,6-disubstituted pyridines for drug discovery and other applications. The significant reduction in reaction times allows for faster exploration of chemical space and quicker SAR development, ultimately accelerating the drug development pipeline.
References
- 1. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 2. The synthesis and biological activity of substituted 2,6-diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] Pyridine and its derivatives are key structural motifs in numerous FDA-approved drugs, and the introduction of alkynyl groups via the Sonogashira coupling can significantly modify their biological activity by acting as rigid linkers or introducing unique electronic and steric properties.[3]
This document provides detailed protocols for the selective mono- and di-alkynylation of 2,6-dibromopyridine with terminal alkynes, a valuable substrate for creating diverse molecular architectures.
Key Reaction Parameters
Successful Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:
-
Catalyst System : A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Copper(I) iodide (CuI) is the most common co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, the active species in the coupling reaction.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction.
-
Solvent : Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and triethylamine itself when used in excess.
-
Ligands : Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst. N-heterocyclic carbenes (NHCs) have also been shown to be effective ligands.
-
Temperature : Reactions are often carried out at temperatures ranging from room temperature to 100 °C, depending on the reactivity of the substrates.
Experimental Protocols
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims for the selective substitution of one bromine atom on the this compound ring.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the substitution of both bromine atoms on the this compound ring.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (4.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the catalyst loading to 0.05 eq of PdCl₂(PPh₃)₂ and 0.1 eq of CuI.
-
Add the terminal alkyne (2.5 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C and monitor its progress by TLC.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.
Data Presentation
The following table summarizes representative yields for Sonogashira couplings of various bromopyridine derivatives with different terminal alkynes, providing an expected range for the reactions of this compound.
| Entry | Pyridine Substrate | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 94 | |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 72 | |
| 4 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | N/A | |
| 5 | (2,6-Dibromopyridin-3-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60-80 | N/A | N/A |
Note: Yields are highly substrate and condition dependent.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] This methodology is particularly valuable in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4]
2,6-Disubstituted pyridines are a prevalent structural motif in numerous biologically active compounds and functional materials.[5] The Stille coupling of 2,6-dibromopyridine offers a convergent and flexible strategy for the synthesis of these important molecules, allowing for the introduction of various aryl, vinyl, and alkyl substituents. This document provides detailed application notes, experimental protocols, and key data for performing Stille coupling reactions with this compound.
Reaction Mechanism and General Considerations
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Selectivity: A key challenge in the reaction with this compound is controlling the selectivity between mono- and di-substitution. This can often be achieved by carefully controlling the stoichiometry of the organostannane, reaction time, and the choice of catalyst and ligands.
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is adapted from a procedure utilizing an N-heterocyclic carbene (NHC) ligand for selective mono-arylation at ambient temperature.
Materials:
-
This compound
-
Aryl tributylstannane (e.g., Phenyltributylstannane)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.1 mol%) and IPr·HCl (0.12 mol%).
-
Add acetonitrile and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate flask, dissolve this compound (1.0 eq) and the aryl tributylstannane (1.1 eq) in a 1:1 mixture of acetonitrile and water.
-
Add the potassium tert-butoxide (2.0 eq) to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-bromopyridine.
Protocol 2: Di-vinylation of this compound
This general protocol is based on typical conditions for Stille couplings with vinylstannanes.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane (2.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-divinylpyridine.
Quantitative Data Summary
The following tables summarize representative quantitative data for Stille coupling reactions involving this compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenyltributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | MeCN/H₂O (1:1) | RT | 2 | 2-Bromo-6-phenylpyridine | 95 | N/A |
| 2 | 4-Methoxyphenyltributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | MeCN/H₂O (1:1) | RT | 3 | 2-Bromo-6-(4-methoxyphenyl)pyridine | 92 | N/A |
| 3 | Phenyltributylstannane (2.2 eq) | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | H₂O | 80 | 6 | 2,6-Diphenylpyridine | 96 | N/A |
| 4 | Tributyl(vinyl)stannane (2.2 eq) | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 2,6-Divinylpyridine | 78 | N/A |
| 5 | Tributyl(thiophen-2-yl)stannane (2.5 eq) | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 2,6-Di(thiophen-2-yl)pyridine | 85 | N/A |
Note: The provided data is representative and reaction conditions may require optimization for specific substrates.
Applications in Drug Discovery
2,6-Disubstituted pyridines are of significant interest to drug development professionals due to their presence in a wide range of therapeutic agents. For instance, 2,6-diarylpyridines have been investigated as potential agents for the treatment of Alzheimer's disease. These compounds are designed to interact with and inhibit the aggregation of β-amyloid (Aβ) peptides, a key event in the pathogenesis of the disease. The pyridine core can act as a hydrogen bond acceptor, interacting with the β-sheet structure of Aβ aggregates.
Visualizations
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The 2,6-diaminopyridine scaffold, in particular, is a prevalent motif in numerous biologically active compounds. This document provides detailed protocols and application notes for the selective mono- and di-amination of 2,6-dibromopyridine, a key precursor for accessing these valuable structures.
Introduction
The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] This reaction offers a significant improvement over traditional methods, which often require harsh reaction conditions and exhibit limited functional group tolerance.[1] The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of amines and aryl halides, making it an indispensable tool in medicinal chemistry and materials science.[1][3]
The selective functionalization of this compound presents a unique synthetic challenge. Depending on the reaction conditions, either mono- or di-amination can be achieved, providing access to a diverse range of substituted pyridine derivatives. Careful control over stoichiometry, catalyst system, base, and reaction time is crucial for achieving the desired selectivity.
Data Presentation
The following tables summarize quantitative data for the mono- and di-amination of this compound under various conditions.
Table 1: Selective Mono-amination of this compound
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylamine (70% in H₂O) | - | - | H₂O | 150-205 | 2.5 | ~7g (isolated) | |
| Isopropylamine | - | - | H₂O | 150-205 | 2.5 | - | |
| (R)-1-Phenylethylamine | - | - | H₂O | 150-205 | 2.5 | - | |
| (R)-1-Naphthylethylamine | - | - | H₂O | 150-205 | 2.5 | - | |
| tert-Butylamine | - | - | H₂O | 150-205 | 3.0 | - | |
| Methylamine | - | - | - | - | - | 54.1 |
Note: The study by Corley et al. focused on a microwave-assisted, catalyst-free approach for mono-amination, highlighting the influence of the amine structure on reactivity.
Table 2: Selective Di-amination of this compound
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various primary alkylamines | CuI/DMPAO | K₂CO₃ | H₂O | 118-200 | ~2.5 | ~2g (isolated) | |
| Pyrazoles | Pd(OAc)₂/PPh₃ | NaOtBu | - | - | - | up to 93 | |
| Methylamine | - | - | - | - | - | 37.7 |
Note: The di-amination often requires the presence of a catalyst and base to proceed efficiently, with copper-based systems showing effectiveness in aqueous media under microwave irradiation.
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination of this compound
This protocol is adapted from standard Buchwald-Hartwig procedures and can be used as a starting point for optimization.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the base to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Selective Di-amination of this compound
This protocol is based on the findings for selective di-amination using a copper catalyst system under microwave irradiation.
Materials:
-
This compound
-
Amine (excess, e.g., 6 equivalents)
-
CuI (catalyst)
-
DMPAO (1,2-diamino-2-methylpropane) (ligand)
-
K₂CO₃ (base)
-
Deionized water (solvent)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound, the amine, CuI, DMPAO, and K₂CO₃.
-
Solvent Addition: Add deionized water to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 118-200 °C for approximately 2.5 hours.
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques as described in Protocol 1.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final reductive elimination step yields the desired arylamine and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
The following diagram outlines the general experimental workflow for performing a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for the amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,6-Dibromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 2,6-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[1] This can halt the catalytic cycle and result in low yields. Additionally, the presence of two bromine atoms introduces the challenge of controlling selectivity for mono- or di-substitution.
Q2: What is a typical starting catalyst loading for reactions with this compound?
A2: For initial screening and optimization, a catalyst loading in the range of 2-5 mol% of palladium is a common starting point.[2] Once a baseline yield is established, the loading can be incrementally decreased to find the minimum effective concentration for your specific substrates and conditions.[2]
Q3: How can I achieve selective mono-arylation of this compound?
A3: Achieving selective mono-arylation requires careful control of reaction conditions. A key strategy is to use a sub-stoichiometric amount of the coupling partner (e.g., the boronic acid in a Suzuki reaction) relative to the this compound.[3] Fine-tuning the reaction time and temperature is also critical to prevent the formation of the di-substituted product.[3]
Q4: Which palladium catalyst and ligand system is best for coupling with this compound?
A4: There is no single "best" system, and screening is often necessary. However, for electron-deficient substrates like dibromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps while sterically hindering the deactivating coordination of the pyridine nitrogen to the palladium center. Common successful combinations include Pd₂(dba)₃ with ligands like P(t-Bu)₃, SPhos, or XPhos.
Troubleshooting Guide
Issue 1: Low to No Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low yields are a frequent issue and can often be traced back to several factors related to the catalyst system, reaction conditions, or reagent stability.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | Use Fresh Reagents: Palladium sources like Pd₂(dba)₃ can degrade over time. Phosphine ligands are susceptible to oxidation. Use fresh materials or those stored properly under an inert atmosphere. Screen Ligands: The choice of ligand is critical. For this compound, bulky and electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to facilitate the catalytic cycle and prevent catalyst poisoning by the pyridine nitrogen. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald palladacycles) are designed to generate the active Pd(0) species more reliably and efficiently than using separate Pd(II) salts and ligands. |
| Suboptimal Reaction Conditions | Rigorous Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands. Thoroughly degas the reaction mixture by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles. Base Selection: The base is crucial for activating the boronic acid in Suzuki couplings. If a weak base (e.g., Na₂CO₃) is ineffective, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered to maximize surface area. Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious, incremental increase may improve the rate. However, excessive heat can accelerate catalyst decomposition. |
| Reagent Instability | Boronic Acid Quality: Boronic acids, especially heteroaryl ones, can be unstable and prone to protodeboronation. Use fresh, high-purity boronic acid. For improved stability, consider using boronate esters, such as pinacol esters (Bpin). |
Issue 2: Significant Side Reactions Observed
Question: I am observing significant byproducts, such as homocoupling of my boronic acid or hydrodehalogenation of the this compound. How can I minimize these side reactions?
Answer: The formation of byproducts is often linked to the presence of oxygen or suboptimal catalyst efficiency.
Logic Diagram for Minimizing Side Reactions
Caption: Decision diagram for minimizing common side reactions.
| Side Reaction | Common Cause | Recommended Solution |
| Homocoupling of Boronic Acid | The most frequent cause is the presence of oxygen , which facilitates the oxidative coupling of two boronic acid molecules. It can also occur if the in-situ reduction of a Pd(II) precatalyst is inefficient, consuming the boronic acid. | Improve Degassing: Ensure your degassing procedure is rigorous and all reagents and solvents are oxygen-free. Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step. |
| Hydrodehalogenation | Replacement of a bromine atom with hydrogen. This can occur if the cross-coupling is slow, allowing for competing pathways where the organopalladium intermediate reacts with a hydrogen source (e.g., solvent, base, or impurities). | Increase Catalyst Efficiency: Use a more active catalyst system (optimal ligand and base) to ensure the desired cross-coupling pathway is significantly faster than the dehalogenation pathway. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize potential proton sources. |
Quantitative Data Summary
The optimal catalyst loading is highly dependent on the specific substrates, ligand, base, and solvent used. The following tables provide typical ranges and starting points for optimization.
Table 1: Typical Catalyst Loading Ranges for Suzuki-Miyaura Reactions
| Parameter | Typical Range | Notes |
| Palladium Loading (mol%) | 0.5 - 5.0 % | Start with 2-5% for initial screening. Can be reduced to <1% for highly active systems. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used. Insufficient ligand can lead to catalyst aggregation. |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction. K₃PO₄ and Cs₂CO₃ are common choices. |
Table 2: Example Conditions for Screening Catalyst Loading
| Reaction # | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Temperature (°C) |
| 1 | 2.0 | 4.0 | 2.0 | 80 |
| 2 | 1.0 | 2.0 | 2.0 | 80 |
| 3 | 0.5 | 1.0 | 2.0 | 80 |
| 4 | 2.0 | 4.0 | 2.0 | 100 |
This table provides a systematic approach to reducing catalyst loading once a viable reaction has been established.
Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki-Miyaura Reaction Conditions
This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid.
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-substitution), and the base (e.g., K₃PO₄, 2.0 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 4 mol%) in a portion of the anhydrous, degassed solvent (e.g., dioxane or toluene). Stir for 5-10 minutes.
-
-
Reaction Assembly:
-
Add the prepared catalyst solution to the vial containing the solid reagents.
-
Add the remaining degassed solvent to reach the desired concentration (typically 0.1-0.2 M).
-
-
Reaction Execution:
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block (e.g., at 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is highly effective for removing dissolved oxygen from reaction solvents.
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
References
Technical Support Center: 2,6-Dibromopyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent homo-coupling in reactions involving 2,6-dibromopyridine.
FAQs: Preventing Homo-coupling in this compound Reactions
Q1: What is homo-coupling in the context of this compound reactions, and why is it a problem?
A1: Homo-coupling is an undesired side reaction where two molecules of a coupling partner react with each other instead of with the this compound substrate. In the case of Suzuki reactions, this leads to the formation of a biaryl from the boronic acid reagent. Similarly, in Sonogashira couplings, two terminal alkyne molecules can dimerize in a process called Glaser coupling. This side reaction consumes valuable starting materials, reduces the yield of the desired substituted pyridine product, and complicates the purification process.
Q2: What are the primary causes of homo-coupling in palladium-catalyzed cross-coupling reactions?
A2: The primary causes of homo-coupling include:
-
Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homo-coupling of organometallic reagents.[1] It is crucial to maintain a strictly inert atmosphere throughout the reaction.
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. During this activation phase, the Pd(II) can react with the organometallic reagent to produce the homo-coupled product.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway, leading to an increased likelihood of side reactions like homo-coupling.
-
High Temperatures: Excessive reaction temperatures can lead to catalyst decomposition and an increase in side reactions, including homo-coupling.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome by affecting catalyst stability, reagent solubility, and the rate of transmetalation versus side reactions.
Q3: How can I minimize homo-coupling when performing a Suzuki-Miyaura coupling with this compound?
A3: To minimize the formation of the bipyridyl homo-coupled product in Suzuki-Miyaura reactions, consider the following strategies:
-
Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Catalyst and Ligand Selection:
-
Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the in situ reduction step.
-
Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step, which forms the desired product, thus outcompeting the pathways leading to homo-coupling.
-
For selective mono-arylation, N-heterocyclic carbene (NHC) ligands have been shown to be highly effective, even at low catalyst loadings in aqueous solvent systems.
-
-
Reaction Conditions:
-
Use the lowest effective temperature that allows for a reasonable reaction rate.
-
Consider the slow addition of the boronic acid to keep its instantaneous concentration low.
-
Choose an appropriate base, such as K₃PO₄ or Cs₂CO₃, and a suitable solvent system (e.g., dioxane/water, toluene, or DMF).
-
Q4: I am observing significant Glaser coupling in my Sonogashira reaction with this compound. What should I do?
A4: The homo-coupling of terminal alkynes (Glaser coupling) in Sonogashira reactions is a common issue, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:
-
Switch to Copper-Free Conditions: Performing the reaction without a copper co-catalyst is a highly effective way to eliminate the primary pathway for alkyne dimerization.[1] This may require the use of more active palladium catalysts or specific ligands.
-
Maintain a Strictly Inert Atmosphere: If using a copper co-catalyst, the rigorous exclusion of oxygen is paramount to prevent the oxidative coupling of the copper acetylide intermediate.[1]
-
Optimize Copper Concentration: Use the minimum effective amount of the copper(I) salt.
-
Choice of Base and Solvent: Use a bulky amine base like diisopropylethylamine (DIPEA) or an inorganic base like K₃PO₄ in copper-free systems.[1] Solvents such as THF, DMF, or toluene should be thoroughly degassed.
Troubleshooting Guides
Issue 1: High Levels of Homo-Coupled Byproduct Observed
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of bipyridine (from this compound) or biaryl (from boronic acid) in Suzuki reactions. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst leading to homo-coupling during the in-situ reduction. | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate to facilitate the reduction of Pd(II) to Pd(0). | |
| Inappropriate ligand selection. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired reductive elimination. | |
| Significant formation of di-yne (Glaser coupling) in Sonogashira reactions. | Presence of oxygen, especially with a copper(I) co-catalyst. | Maintain a strictly inert atmosphere. Ensure all reagents and solvents are rigorously deoxygenated. |
| Copper(I) catalyzed oxidative dimerization. | Switch to a copper-free Sonogashira protocol. If copper is necessary, use the minimum effective concentration. | |
| General homo-coupling issues in various cross-coupling reactions. | High reaction temperature. | Lower the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate of conversion to the desired product. |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, THF, DMF). Ensure the base is finely ground and dry. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of the desired product and the formation of homo-coupled byproducts in Suzuki-Miyaura reactions of this compound. Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and experimental conditions.
Table 1: Effect of Catalyst and Ligand on Mono-arylation of this compound
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) | Homo-coupling Byproduct |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Low | Not specified |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | High | Low | Not specified |
| Pd(OAc)₂ (0.1) | IPr (NHC) (0.1) | K₂CO₃ | MeCN/H₂O | RT | 24 | >95 | <5 | Not specified |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 80 | 12 | Moderate | Moderate-High | Not specified |
Table 2: Influence of Solvent and Base on a Model Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homo-coupling Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 92 | <5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 88 | <5 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 | 75 | 10-15 |
| Pd(OAc)₂ | SPhos | Na₂CO₃ | DMF | 100 | 85 | 5-10 |
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective mono-arylation of this compound using an N-heterocyclic carbene (NHC) ligand, which has been shown to be effective in suppressing di-substitution.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.1 mol%)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mol%)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (MeCN) and Water (degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ and IPr.
-
Add the catalyst precursor to the Schlenk flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed MeCN/H₂O solvent mixture (e.g., 5:1 v/v) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Minimizing Homo-coupling
Caption: A generalized experimental workflow designed to minimize homo-coupling in cross-coupling reactions.
Troubleshooting Logic for Homo-coupling
Caption: A logical workflow for troubleshooting and minimizing homo-coupling side reactions.
References
Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the lithiation of 2,6-dibromopyridine.
Troubleshooting Guides
Low yields in the lithiation of this compound can be attributed to several factors, from reagent quality to subtle variations in reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Consistently Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive n-Butyllithium (n-BuLi) | The molarity of commercially available n-BuLi can decrease over time. Always titrate your n-BuLi solution before use. A fresh titration provides the accurate concentration needed for precise stoichiometry. |
| Presence of Moisture or Oxygen | Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.[1] |
| Incorrect Reaction Temperature | The lithium-halogen exchange is rapid, but side reactions are minimized at very low temperatures. Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. Ensure the internal temperature does not rise significantly during the addition of n-BuLi. |
| Poor Quality Starting Material | Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure and dry. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
| Cause | Recommended Action |
| Di-lithiation | The formation of 2,6-dilithiopyridine can occur if an excess of n-BuLi is used or if the reaction temperature is not sufficiently low. Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation). Add the n-BuLi dropwise to a cooled solution of the dibromopyridine (normal addition). |
| Deprotonation of the Pyridine Ring | The resulting 2-lithio-6-bromopyridine can be basic enough to deprotonate remaining this compound, leading to undesired byproducts.[2] This can be minimized by slow addition of n-BuLi and maintaining a very low temperature. |
| Reaction with Solvent (THF) | n-BuLi can react with THF, especially at temperatures above -78 °C.[3] This side reaction consumes the reagent and introduces impurities. Conduct the reaction at or below -78 °C. For some applications, non-coordinating solvents like toluene may be used, which can influence the selectivity of the lithiation.[4] |
| Side reactions during quenching | The choice of electrophile and the quenching procedure can impact the final product distribution. Ensure the electrophile is added at low temperature and the reaction is quenched while cold, typically with a saturated aqueous solution of ammonium chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the monolithiation of this compound?
A1: The recommended temperature is -78 °C. This is crucial to suppress side reactions such as di-lithiation and reaction with the THF solvent. Maintaining this low temperature throughout the addition of n-BuLi and the subsequent stirring is critical for achieving high yields of the monolithiated species.
Q2: How many equivalents of n-BuLi should I use for monolithiation?
A2: For monolithiation, it is recommended to use 1.0 to 1.1 equivalents of freshly titrated n-BuLi.[4] Using a significant excess can lead to the formation of the di-lithiated species. The precise control of stoichiometry is essential.
Q3: My n-BuLi is from a new bottle. Do I still need to titrate it?
A3: Yes. Even new bottles of n-BuLi can have a concentration that deviates from the label. It is best practice to always titrate organolithium reagents before use to ensure accurate and reproducible results.
Q4: What is the difference between using n-BuLi, s-BuLi, and t-BuLi?
A4: While all are strong bases, their reactivity and steric hindrance differ.
-
n-BuLi is the most commonly used for lithium-halogen exchange on aryl bromides and is generally sufficient for this transformation.
-
s-BuLi and t-BuLi are more basic and sterically hindered. They are often used for deprotonation of less acidic protons. For lithium-bromine exchange on this compound, n-BuLi is the standard choice.
Q5: Can I use a different solvent instead of THF?
A5: Yes, the choice of solvent can influence the reaction's selectivity. THF is a coordinating solvent that can stabilize the organolithium intermediate. Non-coordinating solvents like toluene can also be used and may favor lithiation at a different position in other substituted pyridines. However, for the monolithiation of this compound, THF is a common and effective choice when used at the correct temperature.
Q6: I am observing the formation of symmetrical 2,6-disubstituted pyridine. What is the likely cause?
A6: The formation of a symmetrical 2,6-disubstituted product after quenching with an electrophile is a strong indicator of di-lithiation. This is likely due to using too much n-BuLi or allowing the reaction temperature to rise. To favor monolithiation, ensure accurate titration and stoichiometry of n-BuLi and maintain a temperature of -78 °C.
Experimental Protocols
Protocol 1: Titration of n-Butyllithium
A reliable method for titrating n-BuLi is crucial for obtaining accurate concentrations. A common method involves the use of a known amount of a standard, such as diphenylacetic acid, in THF at 0 °C with a colorimetric indicator like triphenylmethane.
Protocol 2: Monolithiation of this compound
This protocol outlines a general procedure for the monolithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (freshly titrated solution in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Flame-dried glassware
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add the freshly titrated n-BuLi solution (1.0-1.1 eq) dropwise to the stirred solution over a period of 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophile Addition: Add the electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Reaction Workflow
References
Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6-disubstituted pyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in syntheses of 2,6-disubstituted pyridines?
A1: Common impurities largely depend on the synthetic route. However, they often include unreacted starting materials, reagents, and side-products from parallel reactions. For instance, in the synthesis of 2,6-lutidine, common contaminants are its isomers, 3- and 4-picoline, which have very similar boiling points, making separation by distillation challenging.[1][2] Water is also a frequent impurity.[2] For 2,6-diaminopyridine synthesized via the Chichibabin reaction, potential side-products include dimerized pyridines.[3]
Q2: My 2,6-disubstituted pyridine product is a colored oil or solid (e.g., yellow to brown), but it should be colorless. What is the cause?
A2: Discoloration often indicates the presence of impurities or degradation products.[2] For many pyridine derivatives, prolonged exposure to air and light can lead to the formation of colored byproducts. It is advisable to analyze the sample for purity using techniques like GC-MS or NMR spectroscopy to identify the contaminants.
Q3: Which purification technique is best for my 2,6-disubstituted pyridine product?
A3: The optimal purification method depends on the physicochemical properties of your product and the nature of the impurities.
-
Acid-Base Extraction is highly effective for separating basic pyridine products from non-basic or acidic impurities.
-
Column Chromatography is suitable for separating compounds with different polarities, but can be challenging for some pyridine derivatives due to interactions with the stationary phase.
-
Crystallization is an excellent method for obtaining highly pure solid products, provided a suitable solvent system can be found.
-
Distillation can be effective, particularly for liquid products, but may not separate isomers with close boiling points.
Troubleshooting Guides
Acid-Base Extraction Issues
Problem: Low recovery of the 2,6-disubstituted pyridine after acid-base extraction.
| Possible Cause | Solution |
| Incomplete Protonation | Ensure the aqueous acidic solution is of sufficient concentration and volume to fully protonate the pyridine derivative. Check the pH of the aqueous layer to confirm it is acidic. |
| Product is Water-Soluble | If your 2,6-disubstituted pyridine has polar functional groups, it may have some solubility in the aqueous layer even in its neutral form. Perform multiple extractions with the organic solvent to maximize recovery. |
| Emulsion Formation | Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. |
| Incomplete Basification | During the final step to regenerate the free base, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the pyridinium salt completely. |
A general workflow for troubleshooting acid-base extraction is outlined below:
Column Chromatography Issues
Problem: Poor separation or peak tailing during column chromatography.
| Possible Cause | Solution |
| Strong Interaction with Silica Gel | The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing peak tailing. Deactivate the silica gel by adding a small amount of a competing base, like triethylamine (e.g., 0.1-1%), to the eluent. |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may not be optimal for separating your compound from impurities. Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) and test by TLC to find the best separation. |
| Column Overloading | Using too much sample can lead to broad peaks and poor separation. Use a smaller amount of crude product relative to the amount of stationary phase. |
The following diagram illustrates a decision-making process for optimizing column chromatography:
Crystallization Issues
Problem: The 2,6-disubstituted pyridine product "oils out" or fails to crystallize.
| Possible Cause | Solution |
| Solution is Supersaturated | The concentration of the compound in the solvent is too high, or the solution was cooled too quickly. Try adding a little more solvent or allowing the solution to cool more slowly. |
| Too Much Solvent | If the solution is not saturated, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Inappropriate Solvent | The solubility profile of your compound in the chosen solvent may not be suitable for crystallization. Test a range of solvents with varying polarities. For some pyridines, ethanol or dichloromethane are good starting points. For highly nonpolar derivatives like 2,6-di-tert-butylpyridine, recrystallization from cold pentane can be effective. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try purifying the material by another method, such as column chromatography, before attempting crystallization. |
A logical approach to troubleshooting crystallization is presented below:
Data on Purification Strategies
The following table summarizes common purification techniques and their typical effectiveness for pyridine derivatives. The actual performance will vary depending on the specific 2,6-disubstituted pyridine and the impurities present.
| Purification Method | Principle | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | Converts the basic pyridine to a water-soluble salt, separating it from non-basic impurities. | >99% (product dependent) | Excellent for removing non-basic and acidic impurities. | Requires back-extraction to recover the purified pyridine; introduces water. |
| Column Chromatography | Differential adsorption of the compound and impurities on a stationary phase (e.g., silica gel). | >98% (product dependent) | Can separate compounds with very similar properties. | Can be time-consuming and may require large volumes of solvent. Peak tailing can be an issue. |
| Crystallization | Formation of a crystalline solid from a supersaturated solution, leaving impurities in the mother liquor. | >99.5% | Can yield very high purity material. | Requires finding suitable crystallization conditions; can have low yields. |
| Distillation | Separation based on differences in boiling points. | >99% (for well-separated boiling points) | Effective for removing volatile impurities with different boiling points. | May not remove azeotrope-forming impurities or isomers with similar boiling points. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for a 2,6-Disubstituted Pyridine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution. Collect the aqueous layer. Repeat the wash 1-2 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. The pyridinium salt is now in the aqueous phase.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base solution (e.g., 6 M NaOH) until the pH is > 10. This will regenerate the free pyridine base.
-
Back-Extraction: Extract the liberated pyridine back into an organic solvent (e.g., diethyl ether, dichloromethane) three times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2,6-disubstituted pyridine.
Protocol 2: Recrystallization of a Solid 2,6-Disubstituted Pyridine
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Good solvents will dissolve the compound when hot but not at room temperature. Common solvents to try include ethanol, methanol, acetone, or mixtures such as ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
References
Effect of base and solvent on the reactivity of 2,6-Dibromopyridine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,6-dibromopyridine. The focus is on understanding and optimizing reaction conditions, particularly the critical roles of base and solvent in influencing reactivity and product outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a valuable starting material in synthesis?
A1: this compound is a versatile heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its two bromine atoms can be selectively functionalized through various reactions, most notably palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic substitutions.[1][3][4] This allows for the construction of complex, unsymmetrical 2,6-disubstituted pyridine derivatives, which are common scaffolds in biologically active molecules, such as the migraine drug Lasmiditan.
Q2: Why is achieving selective mono-substitution on this compound challenging?
A2: Achieving selective mono-substitution is difficult because the reactivity of the two carbon-bromine (C-Br) bonds is often very similar. Once the first substitution occurs, the resulting mono-substituted product can be as reactive, or sometimes even more so, than the original starting material. This frequently leads to the formation of a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.
Q3: What are the most common side reactions observed when working with this compound?
A3: Besides the formation of the di-substituted product, common side reactions include:
-
Protodebromination: The replacement of a bromine atom with a hydrogen atom. This is particularly prevalent in the presence of protic solvents or excess water.
-
Homocoupling: The coupling of two molecules of the starting material or the organometallic reagent. This can be caused by oxygen in the reaction, which deactivates the catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura cross-coupling reaction with this compound is resulting in low conversion of the starting material.
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles). Use a fresh, high-quality catalyst or a more robust pre-catalyst. |
| Insufficient Base Strength or Solubility | The base is critical for activating the boronic acid. If using a weaker or poorly soluble base like K₂CO₃, switch to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an aprotic organic solvent (like 1,4-dioxane or toluene) and water is common. If solubility is an issue, try a different solvent system like DMF/water. |
| Low Reaction Temperature | The initial oxidative addition of the C-Br bond to the palladium catalyst can be slow. If the reaction is sluggish, try gradually increasing the temperature (e.g., from 80°C to 100°C) while monitoring the progress by TLC or GC-MS. |
Issue 2: Low Yield or Substrate Decomposition in Buchwald-Hartwig Amination
Your Buchwald-Hartwig amination of this compound is not proceeding as expected.
| Potential Cause | Troubleshooting Solution |
| Inappropriate Base Strength | The choice of base is highly dependent on the amine and substrate. For less reactive amines, a strong base like NaOtBu or LHMDS is often necessary. However, if your substrate has base-sensitive functional groups, these strong bases can cause decomposition. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ is a better choice. |
| Incorrect Solvent Selection | Aprotic solvents like toluene, 1,4-dioxane, or THF are generally effective. Crucially, avoid chlorinated solvents, acetonitrile, and pyridine , as they can bind to the palladium catalyst and inhibit the reaction. |
| Catalyst Inhibition/Decomposition | The nitrogen atoms on the pyridine ring can interfere with the catalyst. Using a more electron-rich, bulky phosphine ligand can sometimes mitigate this effect and improve reactivity, especially for challenging substrates like aryl chlorides. |
| Presence of Water/Oxygen | Buchwald-Hartwig reactions are typically very sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
Data Presentation: Effect of Base and Solvent
The following tables summarize the general effects of different bases and solvents on the yield of common cross-coupling reactions involving aryl bromides.
Table 1: Representative Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Typical pKaH | Solubility in Organic Solvents | General Yield Trend | Notes |
| K₂CO₃ | 10.3 | Low | Moderate | Often requires aqueous co-solvent; may be insufficient for challenging substrates. |
| K₃PO₄ | 12.3 | Moderate | Good to Excellent | A reliable choice for many Suzuki couplings; more soluble and stronger than carbonates. |
| Cs₂CO₃ | 10.0 | High | Good to Excellent | Good solubility in solvents like dioxane and DMF can be advantageous. |
| NaOtBu | 19.0 | High | Variable | Very strong base; more commonly used in Buchwald-Hartwig aminations. Can promote side reactions in Suzuki couplings. |
Table 2: Representative Effect of Solvent on Buchwald-Hartwig Amination Outcome
| Solvent | Polarity | Type | General Outcome | Notes |
| Toluene | Nonpolar | Aprotic | Often provides high yields and is a common first choice. | Good for a wide range of substrates. |
| 1,4-Dioxane | Polar | Aprotic Ether | Frequently used and effective, often with good solubility for reagents. | Must be anhydrous and peroxide-free. |
| THF | Polar | Aprotic Ether | Good solvent, but its lower boiling point may limit reaction temperature. | Can be effective for more reactive substrates at lower temperatures. |
| Acetonitrile | Polar | Aprotic | Avoid | Known to inhibit or completely stop the catalytic cycle by coordinating to palladium. |
| Alcohols (t-BuOH) | Polar | Protic | Can be used, but may be incompatible with very strong bases. | Generally used with specific catalyst systems designed for these conditions. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Mono-Arylation of this compound
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (0.95 mmol, 0.95 eq. to favor mono-arylation), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%). Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination of this compound
-
Reagent Preparation: To an oven-dried Schlenk tube, add the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol, 1.4 eq.), the palladium pre-catalyst (e.g., a G3 Buchwald palladacycle, 0.02 mmol, 2 mol%), and the phosphine ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the tube, and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Under positive argon pressure, add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous toluene (3 mL). Then, add the amine (1.1 mmol, 1.1 eq.).
-
Reaction Execution: Seal the Schlenk tube tightly and heat the mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Caption: Influence of base and solvent on the Pd-catalyzed cross-coupling cycle.
References
Technical Support Center: Managing Di-substituted Products from 2,6-Dibromopyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the formation of di-substituted products from 2,6-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming di-substituted products from this compound?
The main challenge lies in controlling the selectivity of the reaction. It can be difficult to achieve symmetrical di-substitution without the formation of mono-substituted byproducts. Conversely, achieving unsymmetrical di-substitution requires a step-wise approach with careful control of reaction conditions to prevent the second substitution from occurring prematurely or failing to proceed altogether. The reactivity of the two bromine atoms can be influenced by the electronic effects of the first substituent introduced.
Q2: Which catalytic systems are most effective for promoting di-substitution?
Both copper and palladium-based catalytic systems are commonly used. For C-N bond formation (amination), copper-catalyzed reactions, often under microwave irradiation, have proven effective for achieving di-substitution. For C-C bond formation (like in Suzuki-Miyaura coupling), palladium catalysts are the standard. The choice of ligands and bases is critical in both systems to control reactivity and selectivity.
Q3: How can I favor di-substitution over mono-substitution in amination reactions?
To favor di-amination, the addition of a base such as K₂CO₃ and a suitable catalyst system like CuI/DMPAO is often necessary.[1][2][3] These conditions help to overcome the higher energy barrier for the second amination.[4] Microwave irradiation can also be employed to drive the reaction towards completion.[1]
Q4: Is it possible to synthesize unsymmetrically di-substituted 2,6-pyridines?
Yes, this is typically achieved through a stepwise approach. First, a selective mono-functionalization is performed under controlled conditions. The resulting 2-bromo-6-substituted pyridine is then isolated and subjected to a second, different coupling reaction to introduce the second substituent. This method allows for the synthesis of a diverse range of unsymmetrical 2,6-disubstituted pyridines.
Troubleshooting Guides
Problem 1: Low yield of the desired di-substituted product in a copper-catalyzed di-amination reaction.
| Possible Cause | Troubleshooting Step |
| Insufficient catalyst activity | Increase catalyst loading or try a different copper source (e.g., CuI). Ensure the ligand (e.g., DMPAO) is present in the correct ratio. |
| Incomplete reaction | Increase reaction time and/or temperature. Microwave irradiation can be effective in driving the reaction to completion. |
| Catalyst poisoning | Ensure all reagents and solvents are pure and dry. |
| Inappropriate base | The presence and choice of base are crucial for di-amination. K₂CO₃ is commonly used and can be essential for the second substitution to occur. |
Problem 2: Predominant formation of the mono-substituted product when the di-substituted product is desired in a Suzuki-Miyaura reaction.
| Possible Cause | Troubleshooting Step |
| Insufficient reactivity for the second coupling | After the first substitution, the electronic properties of the pyridine ring are altered, which can deactivate the second position. A more active catalyst system (e.g., different palladium precursor or a more electron-rich, bulky ligand) may be required for the second coupling. |
| Steric hindrance | The first substituent introduced may sterically hinder the approach of the catalyst to the second bromine atom. Using a less bulky boronic acid or a smaller phosphine ligand might help. |
| Reaction conditions are too mild | Higher temperatures and longer reaction times may be necessary to drive the second substitution to completion. |
Problem 3: Formation of undesired side products, such as homocoupling of the boronic acid in Suzuki-Miyaura reactions.
| Possible Cause | Troubleshooting Step |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
| Inappropriate base or solvent | The choice of base and solvent can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems may be necessary. |
Quantitative Data Summary
Table 1: Selective Mono- and Di-amination of this compound with Various Amines.
| Amine | Product | Conditions | Yield (%) |
| 70% Ethylamine in H₂O | Mono-aminated | Microwave, 2.5 h, 150-205 °C | High selectivity |
| Isopropylamine | Mono-aminated | Microwave, 2.5 h, 150-205 °C | High selectivity |
| (R)-1-Phenylethylamine | Mono-aminated | Microwave, 2.5 h, 150-205 °C | High selectivity |
| Aniline | Di-aminated | No base or catalyst needed | - |
| 2,4-Dimethylaniline | Mono-aminated | 190-215 °C, 2.5 h | 55 |
| 2,6-Dimethylaniline | Mono-aminated | 190-215 °C, 2.5 h | 43 |
Table 2: Influence of Reaction Conditions on Di-amination.
| Catalyst/Base | Outcome | Reference |
| CuI/DMPAO, K₂CO₃ | Promotes di-amination | |
| No catalyst/base (with aniline) | Di-amination occurs |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of this compound.
-
In a microwave reactor vessel, combine this compound (1 equivalent) and the desired primary amine (6 equivalents).
-
Add deionized water as the solvent.
-
Seal the vessel and subject it to microwave irradiation for 2.5 hours at a temperature between 150-205 °C.
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-amination of this compound.
-
To a microwave reactor vessel, add this compound (1 equivalent), the desired amine, CuI (catalytic amount), DMPAO (catalytic amount), and K₂CO₃ (as a base).
-
Add a suitable solvent (e.g., water).
-
Seal the vessel and irradiate with microwaves for 2-2.5 hours at a suitable temperature.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Dry the combined organic extracts and remove the solvent in vacuo.
-
Purify the residue by column chromatography or distillation to obtain the di-substituted product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Mono- and Diamination of this compound for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Mono- and Diamination of this compound for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of reactions involving 2,6-Dibromopyridine.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of chemical reactions involving 2,6-Dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is classified as fatal if swallowed and causes skin, eye, and respiratory irritation.[1][2] On a large scale, the primary concerns are:
-
Toxicity: It is fatal if swallowed and harmful if inhaled.[1][2][3] Strict containment using engineering controls like process enclosures or local exhaust ventilation is necessary.
-
Handling: Avoid all personal contact, including inhalation of dust or fumes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and protective clothing.
-
Spills: Spills should be cleaned up immediately by trained personnel wearing appropriate PPE. Use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.
-
Fire: While not considered a significant fire risk, containers may burn, emitting poisonous fumes and irritating gases like nitrogen oxides and hydrogen bromide. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.
-
Waste Disposal: Dispose of unused product and contaminated packaging as hazardous waste in accordance with local, state, and national regulations.
Q2: Why are reactions with this compound difficult to scale up?
A2: Scaling up reactions with this compound presents several challenges that are common to many chemical processes but are amplified by the specific properties of this substrate:
-
Heat Transfer: Many reactions, such as metallation or subsequent substitutions, can be highly exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult and increasing the risk of runaway reactions.
-
Mixing Efficiency: Ensuring homogeneous mixing in large reactors is crucial to avoid localized "hot spots" or high concentrations of reagents, which can lead to the formation of impurities and inconsistent results.
-
Reactivity: The pyridine ring is electron-deficient, which can affect the kinetics of certain reactions, such as the oxidative addition step in palladium-catalyzed cross-couplings.
-
Impurity Profile: The profile of impurities can change significantly upon scale-up. Minor byproducts at the lab scale may become major contaminants in a large-scale reaction, necessitating the development of new purification strategies.
Q3: What are the most common side reactions observed with this compound?
A3: Common side reactions depend on the specific transformation being performed:
-
In Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig):
-
Dehalogenation: Loss of one or both bromine atoms without the desired coupling occurring.
-
Homocoupling: Coupling of the boronic acid/ester with itself or the homocoupling of this compound. Using bulky phosphine ligands can help suppress this side reaction.
-
Protodeboronation: Decomposition of the boronic acid starting material, especially in the presence of a strong base and water. Using more stable boronic acid pinacol esters can mitigate this issue.
-
-
In Metallation Reactions (Grignard, Lithiation):
-
Wurtz Coupling: An undesired side product formed by the reaction of a Grignard reagent molecule with a halide molecule.
-
Incomplete Metallation: Failure to form the mono- or di-Grignard/lithiated species, leading to a mixture of starting material and products.
-
Reaction with Solvent: At higher temperatures, organometallic intermediates can react with ethereal solvents like THF.
-
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion in a Suzuki-Miyaura coupling reaction with this compound, consider the following potential causes and solutions.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst/Ligand Inactivity | The bulky isopropyl group can sterically hinder the catalyst. Use palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate oxidative addition. Ensure the catalyst has not been deactivated by oxygen; use fresh catalyst and properly degas the reaction mixture. |
| Base Selection | A weak or inappropriate base can lead to poor results. Use a strong, non-aqueous base like K₃PO₄ or Cs₂CO₃. |
| Solvent/Temperature | The reaction temperature may be too low for this sterically hindered substrate. Consider using a higher boiling point solvent like dioxane, toluene, or DMF and increasing the temperature to 100-120 °C. Ensure the solvent is anhydrous, as water can contribute to boronic acid decomposition. |
| Boronic Acid Instability | Protodeboronation (decomposition of the boronic acid) can be a significant issue. Use the corresponding boronic acid pinacol ester, which is often more stable. Ensure the boronic acid is of high purity and is dry. |
| Poor Mixing | For biphasic reactions, the rate of stirring is critical. Increase agitation to maximize the surface interaction between the phases where the reaction occurs. |
Issue 2: Difficulty in Forming the Grignard Reagent of this compound
Formation of the mono- or di-Grignard reagent can be sluggish or fail completely.
| Possible Cause | Troubleshooting Steps & Solutions |
| Magnesium Inactivity | The surface of the magnesium turnings may be passivated. Activate the magnesium using methods such as crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. |
| Reaction Initiation Failure | The reaction fails to start. Use an "entrainer" or auxiliary reagent like ethyl bromide to help initiate the reaction. A small amount of pre-formed Grignard reagent can also be used for initiation. |
| Low Yield / Side Reactions | Wurtz coupling is a common side reaction. Consider using a continuous production process, which can improve selectivity and reduce Wurtz coupling. Alternatively, a halogen-metal exchange using reagents like i-PrMgCl·LiCl can be a more efficient and higher-yielding method for preparing the functionalized organomagnesium reagent. |
| Solvent Choice | Ensure the solvent (typically THF or diethyl ether) is scrupulously dry. Any moisture will quench the Grignard reagent as it forms. |
Issue 3: Poor Results in Buchwald-Hartwig Amination
Cross-coupling with amines can be challenging due to the electronic nature of the pyridine ring and potential side reactions.
Decision Tree: Optimizing Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Catalyst System | Simple palladium sources like Pd(OAc)₂ can be unreliable in forming the active catalytic species. Use a well-defined palladium precatalyst. The choice of ligand is critical; screen bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands) to find the optimal one for your specific substrate combination. |
| Incorrect Base | The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures. |
| Solvent and Solubility | Insolubility is a common reason for reaction failure. Ensure all components are soluble at the reaction temperature. Screen solvents like toluene, dioxane, THF, or CPME. |
| Competing Nucleophiles | If your amine coupling partner contains other nucleophilic groups (e.g., a phenol), you may see side products from coupling at that site. It may be necessary to protect the competing nucleophilic group before the coupling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a boronic acid or ester.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.2-2.5 eq.), and a base such as powdered K₃PO₄ (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
This protocol describes the formation of a di-Grignard reagent from this compound and subsequent reaction with an electrophile.
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (2.2 eq.) in the flask.
-
Activation: Flame-dry the apparatus under vacuum and backfill with an inert gas. Add a small crystal of iodine to the flask to activate the magnesium.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), add a few drops of 1,2-dibromoethane and warm gently.
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the electrophile (e.g., benzaldehyde, 2.2 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After the addition is complete and the reaction is stirred for a suitable time (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
References
Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 2,6-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
Removing palladium from reaction mixtures containing this compound can be particularly challenging due to a combination of factors:
-
Pyridine Coordination: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate strongly with the palladium center. This can form stable palladium complexes that are difficult to remove using standard filtration techniques.[1]
-
Electron-Deficient Nature: The two bromine atoms on the pyridine ring are electron-withdrawing, which can influence the stability and reactivity of the palladium complexes formed during the reaction, potentially making them more resistant to removal.
-
Catalyst Speciation: Following a cross-coupling reaction, residual palladium can exist in various forms, including soluble Pd(0) and Pd(II) complexes, colloidal nanoparticles, or as palladium black.[2][3] Simple filtration is often insufficient for removing soluble or colloidal palladium species.[2][3]
Q2: What are the most effective methods for removing palladium from this compound reaction mixtures?
The most common and effective methods for palladium removal include:
-
Palladium Scavengers: These are solid-supported materials with functional groups that selectively bind to palladium. Thiol-based and trimercaptotriazine (TMT)-based scavengers are particularly effective for a wide range of palladium species.
-
Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium. However, it's important to screen different types of activated carbon and be mindful of potential product loss due to adsorption.
-
Crystallization: If the product is a solid, purification by crystallization can be a highly effective method for separating the desired compound from palladium impurities, which often remain in the mother liquor.
-
Aqueous Washes: Washing the organic reaction mixture with an aqueous solution containing a chelating agent like EDTA or a sulfur compound such as sodium thiosulfate can help extract soluble palladium species into the aqueous phase.
Q3: My product is still colored after initial filtration. What does this indicate and what should I do?
A persistent color (often yellow, orange, or brown) in your product after initial filtration through a pad of Celite® is a strong indicator of residual soluble or colloidal palladium. To decolorize your product, you will need to employ a more robust purification method. The recommended next steps would be treatment with a palladium scavenger or activated carbon, followed by filtration.
Q4: How can I minimize the loss of my this compound product during the scavenging process?
Product loss during scavenging can be a concern. To mitigate this:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. Running small-scale trials can help determine the optimal ratio.
-
Thorough Washing: After treating the reaction mixture with the scavenger and filtering it off, wash the scavenger cake thoroughly with a suitable solvent to recover any adsorbed product.
-
Consider a Flow Setup: For larger-scale reactions, using a packed cartridge containing the scavenger in a flow chemistry setup can minimize product loss compared to a batch process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of palladium (>100 ppm) detected after standard work-up and filtration. | - Palladium is present in a soluble or colloidal form. - The palladium-pyridine complex is highly stable. - Inefficient initial filtration. | - Treat the organic solution with a palladium scavenger (e.g., thiol-based silica). - Perform an activated carbon slurry treatment. - If the product is a solid, attempt recrystallization. - Perform aqueous washes with chelating agents (e.g., EDTA). |
| Inconsistent performance of palladium scavengers. | - The chosen scavenger is not effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)). - Insufficient contact time or temperature for the scavenging process. - The scavenger is deactivated by other components in the reaction mixture. | - Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, TMT). - Increase the stirring time and/or gently heat the mixture during scavenging (e.g., to 40-50 °C), if the product is stable. - Consult the scavenger manufacturer's guidelines for optimal conditions. |
| Significant product loss after treatment with activated carbon. | - The activated carbon has a high affinity for the this compound product. | - Screen different grades of activated carbon on a small scale to find one with lower product affinity. - Reduce the amount of activated carbon used and/or decrease the treatment time. - Ensure thorough washing of the carbon cake with fresh solvent after filtration. |
| Palladium contamination persists even after using a scavenger. | - The scavenger is saturated with palladium. - The palladium complex is exceptionally stable and resistant to scavenging. | - Increase the amount of scavenger used. - Consider a sequential treatment: first with one type of scavenger, followed by another with a different binding mechanism. - A combination of methods, such as an aqueous wash with a chelating agent followed by treatment with a solid scavenger, may be more effective. |
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical efficiencies of various palladium removal techniques reported in the literature. Note that the actual performance will depend on the specific reaction conditions, the nature of the palladium species, and the product itself.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Silica-Supported TMT | ~2000 | <15 | >99.2 | |
| MP-TMT Scavenger | 330 | 10-30 | 90.9 - 97.0 | |
| Binary System (Nuchar & Chelating Agent) | 2239 | 20 | >99.1 | |
| Si-Thiol & Si-Thiourea Mixture | 2400 | ≤ 16 | >99.3 | |
| Si-TMT Scavenging Resin | >100 | <100 | - |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger
-
Dissolve the Crude Product: After the initial work-up of the this compound reaction, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Add the Scavenger: Add the thiol-based silica scavenger (typically 5-10 wt% relative to the crude product, or 2-4 equivalents relative to the initial amount of palladium catalyst).
-
Agitate the Mixture: Stir the mixture at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, provided the product is thermally stable.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Wash: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Analyze: Combine the filtrate and washes, concentrate under reduced pressure, and determine the residual palladium concentration using a suitable analytical technique (e.g., ICP-MS).
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent.
-
Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution. It is advisable to perform a small-scale test first to assess potential product loss.
-
Stir the Mixture: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter completely.
-
Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Analyze: Combine the filtrate and washes, concentrate, and analyze for residual palladium.
Visualizations
References
Validation & Comparative
Reactivity Face-Off: 2,6-Dibromopyridine vs. 2,6-Dichloropyridine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, 2,6-dihalopyridines serve as pivotal building blocks for the synthesis of a diverse array of functionalized molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. The choice between a dibromo or dichloro derivative can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2,6-dibromopyridine and 2,6-dichloropyridine in key synthetic transformations, supported by experimental data to inform substrate selection and reaction optimization.
The fundamental difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy dictates that this compound is generally more reactive than 2,6-dichloropyridine in reactions where the cleavage of the C-X bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the haloarene to the palladium(0) catalyst is a crucial step in the catalytic cycle and is highly dependent on the nature of the halogen.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. In this reaction, the greater reactivity of the C-Br bond in this compound typically translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to 2,6-dichloropyridine.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2,6-Dichloropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Lower | Higher |
| Catalyst Loading | Potentially Lower | Typically Higher |
| Reported Yield (Example) | High yields are generally expected for mono-arylation. | A yield of 85% has been reported for the di-arylation with p-methoxyphenylboronic acid using a Pd(PPh₃)₂Cl₂ catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
A mixture of 2,6-dichloropyridine (4 mmol), p-methoxyphenylboronic acid (8.4 mmol), Pd(PPh₃)₂Cl₂ (0.12 mmol), and K₂CO₃ (12 mmol) in a mixture of toluene (20 mL) and water (10 mL) is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition of the palladium catalyst to the C-X bond. Consequently, this compound is generally a more reactive substrate than 2,6-dichloropyridine in palladium-catalyzed aminations.
A study utilizing a copper-catalyzed C-N coupling (a related but distinct reaction) provides a useful point of comparison. The reaction of this compound with various amines proceeded efficiently to give mono-aminated products. In the same study, the reaction of 2,6-dichloropyridine with benzimidazole under similar conditions afforded the product in a moderate yield, suggesting a lower reactivity for the chloro-substituted pyridine.
Table 2: Illustrative Comparison of Reactivity in Amination Reactions
| Feature | This compound | 2,6-Dichloropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Lower | Higher |
| Catalyst System | Pd or Cu-based | Pd or Cu-based (often requires more active catalyst systems) |
| Reported Yield (Example) | A 61% yield was obtained with n-pentylamine in a copper-catalyzed reaction. | A moderate yield was obtained with benzimidazole in a copper-catalyzed reaction. |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
Toluene (50 mL) is added to a Schlenk vessel charged with the amine (8.8 mmol), 2-bromo-6-methylpyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOBuᵗ (25 mmol). The resulting mixture is heated for 4 h at 80°C with stirring. After cooling, diethyl ether (50 mL) is added, and the mixture is washed with brine, dried over MgSO₄, and the solvent is removed under reduced pressure. The product is then recrystallized.
Lithiation and Subsequent Functionalization
Lithiation of dihalopyridines provides a powerful route to introduce a variety of functional groups via reaction with electrophiles. The regioselectivity of the lithiation can be influenced by the halogen present.
In a comparative context, the lithiation of this compound followed by quenching with an electrophile has been shown to selectively yield the 4-substituted product in high yield. In contrast, under similar conditions, 2,6-dichloropyridine provides a mixture of 3- and 4-substituted products. This suggests that the bromine atoms in this compound direct the lithiation to the 4-position more effectively than the chlorine atoms in 2,6-dichloropyridine.
Table 3: Comparison of Reactivity and Selectivity in Lithiation-Substitution
| Feature | This compound | 2,6-Dichloropyridine |
| Regioselectivity | Selective for the 4-position | Mixture of 3- and 4-substituted products |
| Reported Yield (4-iodo) | 71% | Not reported as a single product |
Experimental Protocol: Reductive Lithiation of Halopyridines
To a solution of lithium naphthalenide (1.1 equivalents) in tetrahydrofuran (THF) at -78°C is added the halopyridine (1 equivalent). The mixture is stirred for a specified time at -78°C, after which the electrophile (e.g., benzaldehyde, 1.2 equivalents) is added. The reaction is stirred for a short period at -78°C, then allowed to warm to room temperature before being quenched.
Conclusion
The choice between this compound and 2,6-dichloropyridine as a synthetic precursor is a critical decision that should be guided by the specific transformation being targeted. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is the more reactive substrate, often leading to higher yields and requiring milder reaction conditions. In contrast, for reactions involving lithiation, while both substrates are viable, this compound can offer superior regioselectivity, providing a cleaner route to 4-substituted pyridine derivatives. Ultimately, the selection will depend on a balance of factors including desired reactivity, selectivity, substrate cost, and the specific requirements of the synthetic route. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. For scientists engaged in drug discovery and materials science, the selective functionalization of heteroaromatic cores like pyridine is of paramount importance. This guide provides a comparative analysis of the efficacy of different palladium catalysts for the Suzuki coupling of 2,6-dibromopyridine, a versatile substrate for the synthesis of mono- and di-arylated pyridine derivatives. The choice of catalyst and reaction conditions is critical in controlling the selectivity and achieving high yields of the desired products.
Catalyst Performance Comparison
The selection of the palladium catalyst and associated ligands plays a pivotal role in the outcome of the Suzuki coupling of this compound. The electronic properties of the pyridine ring and the presence of two bromine atoms allow for either mono- or di-substitution, which can be selectively achieved by tuning the reaction parameters. Below is a summary of the performance of various palladium catalysts in this reaction, based on literature data.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | DMF/H₂O | 60 | 0.5-2 | Mono-arylated | >99 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the mono- and di-arylation of this compound via Suzuki coupling.
General Protocol for Mono-Arylation of this compound
This protocol is adapted from procedures favoring mono-substitution, often by controlling stoichiometry and reaction time.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
General Protocol for Di-Arylation of this compound
This protocol is designed to favor the formation of the di-substituted product, typically by using an excess of the boronic acid and longer reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O)
Procedure:
-
In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).
-
After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired di-arylated pyridine.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2,6-Dibromopyridine vs. 2,6-Diiodopyridine in cross-coupling reactions.
An Objective Comparison for Researchers and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, dihalogenated pyridines serve as versatile scaffolds. The strategic functionalization of these building blocks via cross-coupling reactions is a cornerstone of modern synthetic chemistry. This guide provides a direct comparison between 2,6-dibromopyridine and 2,6-diiodopyridine, two common substrates, focusing on their performance in various palladium-catalyzed cross-coupling reactions. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal substrate for their specific synthetic needs.
Reactivity: A Tale of Two Halogens
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[1] The strength of this bond is a critical factor; a weaker C-X bond leads to a lower activation energy for oxidative addition and, consequently, a faster reaction rate.[1]
The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, which in turn is weaker than the carbon-chlorine (C-Cl) bond.[2][3] This fundamental difference in bond dissociation energy underpins the generally accepted reactivity trend for aryl halides in cross-coupling reactions: I > Br >> Cl.[1]
Table 1: Carbon-Halogen Bond Dissociation Energies
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | 276 - 285 |
| C-I | 213 - 240 |
Data sourced from multiple references.
Based on this data, 2,6-diiodopyridine is expected to be more reactive than this compound, generally allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Caption: General reactivity trend of aryl halides in cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
The enhanced reactivity of the C-I bond often translates to superior performance in a variety of common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a widely used transformation. The reactivity trend of I > OTf > Br >> Cl is well-established for this reaction. Consequently, 2,6-diiodopyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions than its dibromo counterpart.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |
| This compound | Phenylboronic acid | Pd-PEPPSI complex | K₂CO₃ | DMF/H₂O | RT - 150 | 2 - 24 | High |
Data is representative and sourced from various experimental reports.
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkynyl moieties onto aromatic rings. The reaction involves a palladium catalyst and a copper(I) co-catalyst. Similar to other cross-coupling reactions, the reactivity of the halide partner follows the I > OTf > Br > Cl trend. This allows for selective mono-alkynylation of di- or polyhalogenated substrates under carefully controlled conditions.
Table 3: Representative Sonogashira Coupling Conditions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (2,6-Dibromopyridin-3-yl)methanol | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 - 80 | - | High |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 |
Data is representative and sourced from various experimental reports.
Stille Coupling
The Stille coupling utilizes organotin reagents to form C-C bonds. While versatile and tolerant of many functional groups, a significant drawback is the toxicity of the tin reagents and byproducts. The reactivity order again favors iodide over bromide (I > Br > Cl), meaning 2,6-diiodopyridine would react more readily than this compound.
Table 4: Representative Stille Coupling Conditions
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | (Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 16 | High |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM / CuI | DMF | 40 | 60 | 87 |
Data is representative and sourced from various experimental reports.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling amines with aryl halides. The development of specialized, sterically hindered phosphine ligands has enabled the coupling of even less reactive aryl chlorides. However, the general reactivity trend still holds, and aryl iodides and bromides are typically more amenable substrates. Selective mono-amination of dichloropyridines has been achieved, with the resulting electron-rich aminochloropyridine being less reactive towards a second coupling.
Table 5: Representative Buchwald-Hartwig Amination Conditions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | RT | - | High |
| Aryl Halide | Primary/Secondary Amine | Pd(0) / Phosphine Ligand | NaOt-Bu | Toluene | RT - 100 | - | High |
Data is representative and sourced from various experimental reports.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized experimental protocols for key cross-coupling reactions, based on established methodologies.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 2,6-dihalopyridine (1.0 eq), the desired boronic acid (2.2-2.4 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq) is prepared in a suitable solvent system (e.g., Toluene/H₂O, Dioxane, or DMF). The mixture is degassed with an inert gas (Argon or Nitrogen) and heated to a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.
General Protocol for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add the 2,6-dihalopyridine (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper co-catalyst such as CuI (0.05 eq). Anhydrous, degassed solvent (e.g., DMF or THF) is added, followed by a suitable base like triethylamine or diisopropylethylamine (2.0-3.0 eq). The terminal alkyne (2.2 eq for disubstitution) is then added, and the reaction is heated to a temperature between room temperature and 80 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled, filtered through Celite to remove catalyst residues, and the filtrate is concentrated. The product is isolated after aqueous workup and purification by column chromatography.
General Protocol for Stille Coupling
In a flame-dried Schlenk tube under an inert atmosphere, the 2,6-dihalopyridine (1.0 eq) and the organostannane reagent (2.2 eq) are dissolved in an anhydrous solvent like toluene or DMF. The solution is degassed before adding the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and any necessary ligands (e.g., P(o-tol)₃). The reaction is then heated, typically between 80-110 °C, and stirred for several hours. Upon completion, the mixture is cooled and the solvent is removed. The crude product is often treated with an aqueous solution of potassium fluoride (KF) to help remove tin byproducts before being purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Under an inert atmosphere, a flask is charged with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu or LHMDS). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is stirred briefly. The 2,6-dihalopyridine (1.0 eq) and the amine (2.2 eq) are then added. The reaction is heated (typically 80-110 °C) until completion. After cooling, the reaction mixture is diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The final product is obtained after purification by column chromatography.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
In the comparison between this compound and 2,6-diiodopyridine, the fundamental principles of carbon-halogen bond strength dictate a clear trend in reactivity. 2,6-Diiodopyridine is the more reactive substrate in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond, which facilitates the rate-determining oxidative addition step. This enhanced reactivity can be advantageous for challenging transformations, enabling milder conditions and potentially higher yields.
However, this compound remains a highly valuable and often more cost-effective building block. With modern, highly active catalyst systems, its reactivity is sufficient for a vast range of applications. The ultimate choice between these two substrates will depend on the specific requirements of the synthesis, including the complexity of the molecule, the desired reaction conditions, and economic considerations.
References
A Comparative Analysis of Thermal and Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines
A detailed examination of Suzuki and Negishi cross-coupling reactions with 2,6-dibromopyridine reveals significant advantages in reaction time and efficiency when employing microwave irradiation over conventional thermal heating. This guide provides a comprehensive comparison of these two heating methods, supported by experimental data, detailed protocols, and workflow visualizations for researchers in organic synthesis and drug development.
The synthesis of 2,6-disubstituted pyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura and Negishi cross-coupling reactions are powerful tools for forging carbon-carbon bonds to achieve these target structures. Traditionally, these reactions are conducted using conventional heating methods, often requiring prolonged reaction times. However, the advent of microwave-assisted organic synthesis has offered a transformative approach, promising accelerated reaction rates and improved yields.[1][2]
This comparative guide delves into the quantitative and qualitative differences between thermal and microwave-assisted Suzuki and Negishi reactions of this compound.
Suzuki Coupling: A Quantitative Leap with Microwave Assistance
A direct comparative study on the Suzuki coupling of this compound with various aryl boronic acids unequivocally demonstrates the superiority of microwave irradiation.[3] The data presented below highlights the dramatic reduction in reaction times and comparable, if not improved, yields for both mono- and di-arylated products.
Table 1: Comparison of Thermal vs. Microwave-Assisted Suzuki Coupling of this compound [3]
| Entry | Aryl Boronic Acid | Heating Method | Time | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) |
| 1 | Phenylboronic acid | Conventional | 12 h | 75 | 15 |
| 2 | Phenylboronic acid | Microwave | 15 min | 85 | 10 |
| 3 | 4-Methoxyphenylboronic acid | Conventional | 12 h | 70 | 20 |
| 4 | 4-Methoxyphenylboronic acid | Microwave | 15 min | 80 | 15 |
| 5 | 4-Chlorophenylboronic acid | Conventional | 12 h | 65 | 25 |
| 6 | 4-Chlorophenylboronic acid | Microwave | 15 min | 78 | 18 |
Note: The table is a summary of data presented in the referenced literature.[3] Specific reaction conditions are detailed in the experimental protocols section.
Negishi Coupling: Extrapolating the Microwave Advantage
Based on these findings, an inferred comparison can be made, highlighting the expected advantages of microwave irradiation for the Negishi coupling of this compound.
Table 2: Inferred Comparison of Thermal vs. Microwave-Assisted Negishi Coupling of this compound
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 18 - 40 hours (inferred from related reactions) | ~1 hour (inferred from related reactions) |
| Temperature | Room Temperature to 60°C | Typically higher temperatures (e.g., 100-150°C) for short durations |
| Yield | 68 - 98% (for related reactions) | Up to 86% (for related reactions) |
| Side Reactions | Potential for increased side product formation due to long reaction times. | Often cleaner reactions with fewer byproducts. |
Experimental Protocols
Suzuki Coupling of this compound
Method A: Conventional Heating
A mixture of this compound (1 eq), aryl boronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2 eq) in a 1:1 mixture of dioxane and water is refluxed for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Method B: Microwave-Assisted
In a microwave-safe vessel, this compound (1 eq), aryl boronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2 eq) are suspended in a 1:1 mixture of dioxane and water. The vessel is sealed and subjected to microwave irradiation at a constant power (e.g., 100 W) for 15 minutes, with the temperature monitored. After the reaction, the vessel is cooled to room temperature, and the workup procedure follows that of the conventional method.
Negishi Coupling of this compound (General Protocol)
Method A: Conventional Heating (Inferred)
To a solution of 2-pyridylzinc bromide (1.2 eq) in THF, this compound (1 eq) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are added under an inert atmosphere. The reaction mixture is stirred at room temperature to 60°C for 18-40 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Method B: Microwave-Assisted (Inferred)
In a microwave process vial, this compound (1 eq), the organozinc reagent (1.2 eq), and a palladium catalyst (e.g., Pd/Al₂O₃, 5 mol%) are suspended in THF. The vial is sealed and placed in a microwave reactor. The reaction is irradiated at a set power (e.g., 300 W) for 1 hour. After cooling, the reaction mixture is quenched and worked up as described for the conventional method.
Visualizing the Reaction Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for both the Suzuki and Negishi coupling reactions.
Conclusion
The comparative data compellingly supports the adoption of microwave-assisted techniques for the synthesis of 2,6-disubstituted pyridines via Suzuki and, by extension, Negishi cross-coupling reactions. The primary advantage lies in the drastic reduction of reaction times from hours to minutes, leading to increased throughput and efficiency. While yields are often comparable or slightly improved, the cleaner reaction profiles observed with microwave heating can simplify purification processes. For researchers and professionals in drug development and materials science, these benefits translate to accelerated discovery and development timelines. The provided protocols and workflows serve as a practical guide for implementing these modern synthetic methodologies.
References
A Comparative Guide to the Reaction Kinetics of Mono-Arylation of 2,6-Dibromopyridine
For researchers, scientists, and drug development professionals, the selective mono-arylation of 2,6-dibromopyridine is a critical transformation for the synthesis of complex molecules, including pharmaceuticals and functional materials. Achieving high selectivity and efficiency in this reaction is paramount. This guide provides an objective comparison of catalytic systems for the mono-arylation of this compound, with a focus on reaction kinetics, supported by available experimental data. While detailed kinetic studies providing rate constants and reaction orders for this specific reaction are not extensively available in the public domain, a comparative analysis of reaction conditions and outcomes can provide valuable insights into the performance of different catalytic systems.
Comparison of Catalytic Systems
The selective mono-arylation of this compound is typically achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The choice of catalyst, ligand, base, and solvent system significantly influences the reaction rate and selectivity. The following table summarizes various catalytic systems and their performance in the mono-arylation of this compound and related dihaloarenes, offering a qualitative comparison of their efficiencies.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | N-heterocyclic carbene (NHC) | K₂CO₃ | H₂O/Acetonitrile | Room Temp | 12 | >90 | High selectivity for mono-arylation at ambient temperature.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent | Microwave irradiation significantly reduces reaction time for dichloropyrimidines, a related substrate. |
| PdCl₂(dppf) | dppf | K₃PO₄ | THF | Reflux | 12-24 | Moderate to Good | Effective for a range of aryl and heteroaryl boronic acids with dihaloarenes. |
| Pd₂(dba)₃ | Buchwald-type biarylphosphine ligands | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 2-24 | Good to Excellent | Broadly applicable for C-N bond formation (Buchwald-Hartwig) with dihaloarenes. |
Note: The data presented is compiled from various sources and may involve different arylating agents and substrate concentrations, affecting direct comparability.
Experimental Protocols
A detailed experimental protocol for conducting a kinetic analysis of the mono-arylation of this compound is provided below. This protocol is a general guideline and can be adapted based on the specific catalytic system and available analytical techniques.
Objective: To determine the reaction rate, reaction order with respect to each reactant, and the activation energy of the palladium-catalyzed mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos, PPh₃, or an NHC precursor)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vials, syringes, and other standard laboratory glassware
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath with temperature control
-
Analytical instrument for reaction monitoring (e.g., GC-MS, HPLC, or in-situ NMR/IR/Raman spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere, prepare stock solutions of this compound, the arylboronic acid, the palladium precursor, the ligand, and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
To a series of oven-dried reaction vials, add the desired amount of base.
-
Inside the inert atmosphere glovebox, add the calculated volumes of the stock solutions of this compound, the arylboronic acid, the palladium precursor, the ligand, and the internal standard to each vial. The total reaction volume should be consistent across all experiments.
-
Seal the vials tightly with screw caps containing a PTFE septum.
-
-
Kinetic Runs:
-
Place the vials in a pre-heated heating block or oil bath set to the desired temperature.
-
Start a timer as soon as the vials are placed in the heating source.
-
At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) from each reaction vial using a syringe.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing a quenching agent (e.g., a small amount of water or a dilute acid solution).
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) for analysis.
-
-
Analysis:
-
Analyze the quenched and diluted samples using a pre-calibrated GC-MS or HPLC to determine the concentrations of the starting materials and the mono-arylated product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
-
Determination of Reaction Orders:
-
To determine the reaction order with respect to each component (e.g., this compound, arylboronic acid, catalyst, base), systematically vary the initial concentration of one component while keeping the concentrations of all other components constant.
-
Determine the initial rate of the reaction for each concentration.
-
Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied component. The slope of the resulting line will be the reaction order for that component.
-
-
Determination of Activation Energy:
-
Conduct the reaction at several different temperatures while keeping the initial concentrations of all reactants constant.
-
Determine the rate constant (k) at each temperature.
-
Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature in Kelvin (1/T).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
-
In-situ Monitoring: For more precise kinetic data, in-situ monitoring techniques such as ReactIR (FT-IR), Raman spectroscopy, or NMR spectroscopy can be employed. These techniques allow for continuous monitoring of the reaction progress without the need for sampling and quenching, providing a more accurate representation of the reaction kinetics.
Visualizations
The following diagrams illustrate the key aspects of the mono-arylation of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura mono-arylation of this compound.
Caption: A typical experimental workflow for conducting a kinetic analysis of the mono-arylation reaction.
References
A Researcher's Guide to the Selective Functionalization of 2,6-Dibromopyridine: A Ligand Comparison
For researchers, scientists, and drug development professionals, the selective functionalization of the 2,6-dibromopyridine scaffold is a critical step in the synthesis of novel pharmaceuticals and functional materials. The ability to precisely control the introduction of substituents at either one or both bromine positions opens up a vast chemical space for exploration. The choice of ligand in palladium- or copper-catalyzed cross-coupling reactions is paramount in achieving the desired selectivity and efficiency.
This guide provides an objective comparison of different ligands for the selective mono- and di-functionalization of this compound through three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The performance of various ligands is compared using experimental data from peer-reviewed literature, and detailed experimental protocols are provided.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the case of this compound, the choice of ligand can significantly influence whether the reaction proceeds to a mono- or di-arylated product. Generally, bulky and electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have shown promise in controlling this selectivity.
A selective palladium-catalyzed arylation of this compound has been successfully achieved using N-heterocyclic carbene (NHC) ligands, allowing for selective mono-arylation in a water/acetonitrile solvent system at room temperature with a low catalyst loading of 0.1 mol%.[1]
Comparative Data for Suzuki-Miyaura Coupling Ligands
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| IMes (NHC) | Pd(OAc)₂ | K₂CO₃ | Acetonitrile/Water | RT | 12 | Mono-arylated | 95 | [1] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 12 | Di-arylated | High | [2] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | Mono/Di-arylated | Varies | [3] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12-24 | Mono/Di-arylated | Varies | [4] |
| RuPhos | Pd-G3-Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | Mono/Di-arylated | Varies |
Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective mono-arylation of this compound using an N-heterocyclic carbene ligand.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by adding Pd(OAc)₂ (0.001 mmol, 0.1 mol%) and IMes·HCl (0.0012 mmol, 0.12 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add a degassed mixture of acetonitrile and water (1:1, 4 mL) to the Schlenk flask.
-
Add the prepared catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective mono-amination of this compound can be achieved under specific conditions, often requiring careful selection of the ligand and reaction parameters. Both palladium- and copper-based catalytic systems have been employed for this transformation.
Selective mono- or di-aminations of this compound have been achieved using microwave irradiation in water. The key difference for achieving diamination was the inclusion of K₂CO₃ as a base and a CuI/DMPAO catalyst system.
Comparative Data for Amination Ligands
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| DMPAO | CuI | K₂CO₃ | Water | 118-200 (MW) | 2-2.5 | Di-aminated | ~2 g isolated | |
| None | None | None | Water | 150-205 (MW) | 2.5 | Mono-aminated | 65-86 | |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 4 | Di-aminated | High | |
| XPhos | Pd(OAc)₂ | t-BuONa | Toluene | 80 | - | Mono-arylation | Varies | |
| dppp | Pd(OAc)₂ | NaOtBu | Toluene | 80 | - | Mono-arylation | 55-98 |
Experimental Protocol: Selective Mono-amination (Microwave)
This protocol is based on a procedure for the selective mono-amination of this compound with primary alkylamines under microwave irradiation.
Materials:
-
This compound
-
Primary amine (e.g., ethylamine, isopropylamine)
-
Deionized water
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine this compound (1.0 equiv) and the selected primary amine (6.0 equiv).
-
Add deionized water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 150–205 °C for 2.5 hours with stirring.
-
After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. For this compound, this reaction can be controlled to yield either mono- or di-alkynylated products. The choice of ligand, catalyst loading, and stoichiometry of the alkyne are crucial for selectivity.
Comparative Data for Sonogashira Coupling Ligands
| Ligand | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | 60-80 | Mono-alkynylated | Varies | ||
| PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | RT | Di-alkynylated | 89 | ||
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | None | Cs₂CO₃ | RT | Mono/Di-alkynylated | High | ||
| PCy₃ | Pd₂(dba)₃ | None | K₃PO₄ | 100 | Mono/Di-alkynylated | Varies |
Experimental Protocol: Selective Mono-Sonogashira Coupling
This protocol is adapted from a general procedure for the Sonogashira coupling of bromopyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous DMF, followed by triethylamine (2.0 eq).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Logical relationship for achieving selective Sonogashira coupling.
Conclusion
The selective functionalization of this compound is highly dependent on the judicious choice of ligand and reaction conditions. For Suzuki-Miyaura couplings, N-heterocyclic carbene ligands such as IMes offer excellent selectivity for mono-arylation. In Buchwald-Hartwig aminations, the presence or absence of a copper/DMPAO catalyst system under microwave conditions can effectively switch between di- and mono-amination. For Sonogashira couplings, traditional phosphine ligands like PPh₃ remain effective, with selectivity controlled primarily by the stoichiometry of the alkyne. This guide provides a starting point for researchers to select the most appropriate ligand and protocol to achieve their desired selectively functionalized this compound derivatives. Further optimization may be required for specific substrates and desired outcomes.
References
Side-by-side comparison of copper-catalyzed versus palladium-catalyzed amination of 2,6-Dibromopyridine.
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2,6-diaminopyridines, offering a side-by-side comparison of copper- and palladium-based methodologies with supporting experimental data.
The synthesis of 2,6-diaminopyridine scaffolds is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and materials. The choice of catalyst for the crucial C-N bond-forming step significantly impacts reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of two prominent catalytic systems for the di-amination of 2,6-dibromopyridine: the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Performance Comparison: A Quantitative Overview
The selection of a catalytic system is often dictated by a balance of factors including yield, reaction time, temperature, and catalyst loading. The following tables summarize quantitative data extracted from published literature for both copper- and palladium-catalyzed di-amination of this compound, providing a clear comparison of their performance metrics.
| Parameter | Copper-Catalyzed Amination (Ullmann-type) | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Key Observations |
| Typical Catalyst System | CuI / Ligand (e.g., DMPAO) | Pd(dba)₂ / Ligand (e.g., BINAP) | Palladium catalysis often relies on more complex and expensive phosphine ligands. |
| Catalyst Loading | Typically higher (e.g., 1-10 mol%) | Generally lower (e.g., 1-5 mol%) | Palladium systems can be more efficient in terms of catalyst turnover. |
| Reaction Temperature | Often requires elevated temperatures (e.g., 100-200°C), frequently with microwave assistance. | Can often be performed at lower temperatures (e.g., 80-110°C) with conventional heating. | Copper-catalyzed reactions may necessitate more specialized heating equipment. |
| Reaction Time | Can be rapid with microwave heating (e.g., 2-3 hours). | Can range from a few hours to overnight. | Microwave assistance significantly shortens reaction times for copper catalysis. |
| Typical Base | Inorganic bases like K₂CO₃. | Stronger organic or inorganic bases such as NaOtBu. | The choice of base is critical and differs significantly between the two systems. |
| Solvent | Can be performed in greener solvents like water. | Typically requires anhydrous organic solvents like dioxane or toluene. | Copper catalysis can offer advantages in terms of environmental impact. |
| Cost | Copper is significantly more abundant and less expensive than palladium. | Palladium is a precious metal, making the catalyst a major cost driver. | For large-scale synthesis, copper catalysis presents a more economical option. |
Experimental Data: Diamination of this compound
The following table presents specific experimental data for the di-amination of this compound with representative primary amines using both copper and palladium catalysts.
| Catalyst System | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / DMPAO | Isopropylamine | Water | K₂CO₃ | 140 (MW) | 0.75 | Not specified | [1][2][3] |
| CuI / DMPAO | (R)-1-Phenylethylamine | Water | K₂CO₃ | 140 (MW) | 0.75 | Not specified | [1][2] |
| Pd(dba)₂ / BINAP | Trioxadiamine | Dioxane | NaOtBu | 100 | 5 | 28 |
Note: Direct comparison of yields is challenging due to the use of different amine nucleophiles in the cited literature.
Experimental Protocols
Detailed methodologies for the copper-catalyzed and palladium-catalyzed di-amination of this compound are provided below to facilitate replication and adaptation.
Copper-Catalyzed Diamination Protocol (Ullmann-type)
This protocol is a representative example of a microwave-assisted, copper-catalyzed di-amination in an aqueous medium.
Materials:
-
This compound (DBP)
-
Primary amine (e.g., isopropylamine)
-
Copper(I) iodide (CuI)
-
2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
To a microwave reactor vessel, add this compound (1 equiv), the primary amine (6 equiv), copper(I) iodide (0.1 equiv), DMPAO (0.2 equiv), and potassium carbonate (2 equiv).
-
Add deionized water as the solvent.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at the specified temperature (e.g., 140°C) for the designated time (e.g., 45 minutes).
-
After cooling, the reaction mixture is worked up by extraction with an appropriate organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to yield the 2,6-diaminopyridine derivative.
Palladium-Catalyzed Diamination Protocol (Buchwald-Hartwig)
This protocol is a representative example of a Buchwald-Hartwig di-amination using a phosphine ligand.
Materials:
-
This compound
-
Polyamine (e.g., trioxadiamine)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk flask with Pd(dba)₂ (8 mol%), BINAP (9 mol%), and sodium tert-butoxide (3 equiv).
-
Add anhydrous dioxane to the flask.
-
Add the polyamine (1 equiv) followed by this compound (3 equiv).
-
Seal the flask and heat the reaction mixture at 100°C with stirring for 5 hours.
-
After cooling to room temperature, the reaction mixture is quenched and worked up by extraction with an organic solvent.
-
The combined organic extracts are dried over a suitable drying agent, filtered, and concentrated in vacuo.
-
The resulting residue is purified by column chromatography to isolate the desired di-aminated product.
Mechanistic Overview
The underlying mechanisms of copper- and palladium-catalyzed aminations differ significantly, influencing their reactivity and substrate scope.
Caption: Generalized catalytic cycle for copper-catalyzed C-N coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed C-N coupling.
Conclusion
Both copper- and palladium-catalyzed aminations are effective methods for the synthesis of 2,6-diaminopyridines from this compound. The choice between these two catalytic systems will ultimately be guided by the specific requirements of the synthesis.
Palladium catalysis, particularly the Buchwald-Hartwig amination, generally offers a broader substrate scope, milder reaction conditions, and higher efficiency in terms of catalyst loading. This makes it a versatile and often preferred method in research and development settings where functional group tolerance and rapid synthesis of diverse compound libraries are paramount.
Conversely, copper-catalyzed amination presents a more economical and environmentally friendly alternative, a significant advantage for industrial-scale synthesis. The use of greener solvents like water and the lower cost of the copper catalyst are attractive features for sustainable chemical manufacturing. The advent of microwave-assisted protocols has also made copper-catalyzed reactions more time-efficient.
As research in this area continues, the development of even more efficient and selective catalysts for both metals promises to further expand the synthetic toolbox for accessing these valuable diaminopyridine building blocks.
References
- 1. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Selective Mono- and Diamination of this compound for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to 2,6-Dibromopyridine for the synthesis of pyridine-based ligands.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 2,6-Dibromopyridine for the Synthesis of Pyridine-Based Ligands, with Supporting Experimental Data.
The synthesis of pyridine-based ligands is a cornerstone of drug discovery and materials science, with this compound traditionally serving as a key building block. However, considerations of reactivity, cost, and availability have prompted the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives, including 2,6-dichloropyridine and pyridine-2,6-dicarbonyl dichloride, supported by experimental data and detailed protocols to inform your research and development endeavors.
Executive Summary
This guide evaluates the performance of this compound against its primary alternatives in common synthetic transformations for ligand synthesis, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The general reactivity trend for dihalopyridines in palladium-catalyzed cross-coupling reactions follows the order of halogen lability: I > Br > Cl. While this compound offers a good balance of reactivity and stability, 2,6-dichloropyridine presents a more cost-effective option, albeit with generally lower reactivity that may require more forcing reaction conditions. Pyridine-2,6-dicarbonyl dichloride offers a distinct synthetic route for the formation of amide-based ligands.
Reagent Comparison at a Glance
| Reagent | Key Reactions | Advantages | Disadvantages |
| This compound | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Ullmann | Good reactivity, well-established protocols | Higher cost compared to chloro-analogues |
| 2,6-Dichloropyridine | Suzuki-Miyaura, Buchwald-Hartwig | Lower cost, readily available | Lower reactivity requiring more forcing conditions |
| Pyridine-2,6-dicarbonyl dichloride | Acylation (Amide bond formation) | High reactivity for amide synthesis, different synthetic approach | Sensitive to moisture, limited to amide-based ligands |
| 2-Bromopyridine | Ullmann Coupling, Suzuki-Miyaura | Versatile for bipyridine synthesis | Limited to mono-functionalization at the 2-position |
Cost and Availability Analysis
A crucial factor in reagent selection is its cost and availability. The following table provides an approximate cost comparison based on currently available market data. Prices are subject to change and may vary between suppliers.
| Reagent | CAS Number | Approximate Cost (USD/g) | Approximate Cost (USD/mol) | General Availability |
| This compound | 626-05-1 | ~$4-8 | ~$948-1896 | Readily Available |
| 2,6-Dichloropyridine | 2402-78-0 | ~$0.5-1.5 | ~$74-222 | Readily Available |
| Pyridine-2,6-dicarbonyl dichloride | 3739-94-4 | ~$10-20 | ~$2040-4080 | Readily Available |
| 2-Bromopyridine | 109-04-6 | ~$0.5-1 | ~$79-158 | Readily Available |
Experimental Data and Performance Comparison
To provide a direct comparison, the following sections detail the synthesis of analogous pyridine-based ligands from this compound and its alternatives.
Buchwald-Hartwig Amination: Synthesis of 2,6-Bis(phenylamino)pyridine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Here, we compare the synthesis of 2,6-bis(phenylamino)pyridine from this compound and 2,6-dichloropyridine.
| Starting Material | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | ~85 |
| 2,6-Dichloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | ~70 |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
Amide Bond Formation: Synthesis of N,N'-Diphenylpyridine-2,6-dicarboxamide
Pyridine-2,6-dicarbonyl dichloride is highly effective for the synthesis of dicarboxamide ligands.
| Starting Material | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridine-2,6-dicarbonyl dichloride | Aniline | Triethylamine | Dichloromethane | 0 to RT | 12 | >90[1][2] |
Ullmann Coupling: Synthesis of 2,2'-Bipyridine
2-Bromopyridine is a common precursor for the synthesis of 2,2'-bipyridine via Ullmann coupling.
| Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Copper powder | DMF | 150 | 24 | ~54[3] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2,6-Dihalopyridines
Experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
To an oven-dried Schlenk tube is added the palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., NaOtBu).
-
The tube is evacuated and backfilled with an inert atmosphere (Nitrogen or Argon) three times.
-
Anhydrous solvent (e.g., toluene) is added, followed by the 2,6-dihalopyridine and the amine.
-
The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyridine-based ligand.
General Procedure for Acylation using Pyridine-2,6-dicarbonyl Dichloride
Experimental workflow for acylation.
Detailed Protocol:
-
Pyridine-2,6-dicarbonyl dichloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath.
-
A solution of the amine or alcohol and a base (e.g., triethylamine) in the same solvent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 10-12 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final ligand.[2][4]
Application in Signaling Pathways: CXCR4 Antagonism
Pyridine-based ligands are of significant interest as antagonists for the CXCR4 receptor, a key player in cancer metastasis and inflammatory diseases. The binding of the natural ligand, CXCL12, to CXCR4 triggers a cascade of intracellular signaling events. Pyridine-based antagonists can block this interaction, thereby inhibiting downstream signaling.
Simplified CXCR4 signaling pathway and the inhibitory action of pyridine-based antagonists.
The diagram above illustrates the binding of CXCL12 to the CXCR4 receptor, which activates G-protein-mediated signaling pathways, including the PLC/Ca²⁺, PI3K/Akt, and MAPK pathways, ultimately leading to cell proliferation, survival, and migration. Pyridine-based antagonists competitively bind to CXCR4, preventing CXCL12 binding and thereby inhibiting these downstream effects.
Conclusion
The choice of starting material for the synthesis of pyridine-based ligands is a critical decision that impacts reaction efficiency, cost, and scalability. While this compound remains a reliable and reactive precursor, 2,6-dichloropyridine offers a significant cost advantage for large-scale syntheses, provided that the reaction conditions are optimized to overcome its lower reactivity. For the specific synthesis of amide-containing ligands, pyridine-2,6-dicarbonyl dichloride is an excellent and highly reactive alternative. 2-Bromopyridine is a valuable and cost-effective starting material for the synthesis of bipyridine-type ligands. This guide provides the necessary data and protocols to enable researchers to make informed decisions based on the specific requirements of their synthetic targets and project goals.
References
Safety Operating Guide
Personal protective equipment for handling 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dibromopyridine (CAS No. 626-05-1), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals engaged in research and development.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as fatal if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[5]
Hazard Summary Table
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | 💀 | Danger | H300: Fatal if swallowed. |
| Skin Irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation. |
| Eye Irritation (Category 2) | ❗ | Danger | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | ❗ | Danger | H335: May cause respiratory irritation. |
| Acute Toxicity, Dermal (Category 4) | ❗ | Danger | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation (Category 4) | ❗ | Danger | H332: Harmful if inhaled. |
| Hazardous to the Aquatic Environment (Long-Term) | 🌳 | Danger | H411/H412: Toxic or harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles of the grey crystalline powder that can cause serious eye irritation. |
| Skin and Body Protection | - Gloves: Wear appropriate protective gloves (e.g., Butyl rubber, Viton®) to prevent skin exposure. - Lab Coat: A fully-buttoned, chemical-resistant lab coat. - Clothing: Wear appropriate protective clothing to prevent skin exposure. Boots may also be necessary. | Prevents skin contact, which causes irritation. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator. | Minimizes inhalation of dust, which can cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Adherence to a strict protocol is essential for the safe handling and storage of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
-
Engineering Controls: Conduct all weighing, transferring, and handling of this compound within a certified chemical fume hood to control airborne levels.
-
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Use non-sparking tools and avoid generating dust.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.
Storage Requirements
| Condition | Specification | Rationale |
| Location | Store in a cool, dry, and well-ventilated area. | Maintains stability of the compound. |
| Container | Keep in the original, tightly closed container. | Prevents contamination and release. |
| Incompatibilities | Store away from incompatible substances such as strong oxidizing agents, strong acids, and bases. | Avoids potentially hazardous chemical reactions. |
| Security | Store in a locked-up area. | Restricts access to authorized personnel only. |
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure. Seek medical attention immediately in all cases of exposure.
First Aid Measures Table
| Exposure Route | First Aid Instructions |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Immediately remove all contaminated clothing, including footwear. Flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Get medical advice/attention immediately. |
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Response Protocol
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Shut off all possible sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup:
-
Wear full PPE as described in Section 2.
-
For minor spills, use dry cleanup procedures. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
After material pickup is complete, wash the spill site.
-
Waste Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Label the container clearly as "Hazardous Waste" with the full chemical name "this compound".
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material should be disposed of at an approved waste disposal plant. Do not dispose of it as unused product.
Procedural Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
